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  • Product: 4-chloro-N-ethyl-N-methylaniline
  • CAS: 13519-85-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-chloro-N-ethyl-N-methylaniline

Introduction In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Among the ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Among the arsenal of analytical techniques available to the modern chemist, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular architecture of organic compounds. This in-depth technical guide is dedicated to the comprehensive analysis of the ¹H and ¹³C NMR spectral data of 4-chloro-N-ethyl-N-methylaniline, a substituted aniline derivative that serves as a representative scaffold in many pharmacologically active agents.

This document is designed for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical and practical aspects of NMR-based structural characterization. We will not only present the predicted spectral data but also delve into the underlying principles that govern the observed chemical shifts and coupling patterns. By understanding the "why" behind the data, scientists can enhance their ability to interpret spectra of related compounds, troubleshoot experimental anomalies, and confidently validate molecular structures.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-chloro-N-ethyl-N-methylaniline. These predictions are derived from the analysis of experimentally obtained data for structurally analogous compounds, including 4-chloro-N-methylaniline and N-ethyl-N-methylaniline, and are based on established principles of substituent effects in NMR spectroscopy. The spectra are predicted for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0 ppm).

Table 1: Predicted ¹H NMR Spectral Data for 4-chloro-N-ethyl-N-methylaniline (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-2, H-6~7.20d~9.0
H-3, H-5~6.65d~9.0
-CH₂- (ethyl)~3.35q~7.1
-N-CH₃ (methyl)~2.90s-
-CH₃ (ethyl)~1.15t~7.1

Table 2: Predicted ¹³C NMR Spectral Data for 4-chloro-N-ethyl-N-methylaniline (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-1~148.5
C-4~122.0
C-2, C-6~129.0
C-3, C-5~113.0
-CH₂- (ethyl)~47.0
-N-CH₃ (methyl)~38.0
-CH₃ (ethyl)~12.0

Expert Interpretation of the Spectra

The predicted chemical shifts and coupling patterns are a direct reflection of the electronic environment of each nucleus within the molecule. A thorough understanding of these relationships is critical for accurate spectral assignment and structural confirmation.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to exhibit a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene ring. The two doublets arise from the coupling of adjacent aromatic protons.

  • H-2 and H-6: These protons are ortho to the electron-donating N-ethyl-N-methylamino group and meta to the electron-withdrawing chloro group. The strong electron-donating nature of the nitrogen lone pair increases the electron density at the ortho and para positions, leading to a shielding effect (upfield shift). However, the presence of the electronegative chlorine atom at the para position will have a deshielding influence. The net effect is a downfield shift compared to aniline, predicted around 7.20 ppm.

  • H-3 and H-5: These protons are meta to the amino group and ortho to the chloro group. The electron-withdrawing inductive effect of the chlorine atom will deshield these protons, while the meta-directing effect of the amino group has a smaller shielding influence. This results in an upfield shift relative to the H-2/H-6 protons, predicted around 6.65 ppm.

The aliphatic region provides clear signals for the N-ethyl and N-methyl groups:

  • -CH₂- (ethyl): The methylene protons of the ethyl group are adjacent to the nitrogen atom, which is electron-withdrawing, causing a downfield shift to approximately 3.35 ppm. The signal is a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, 3+1=4).

  • -N-CH₃ (methyl): The methyl protons attached directly to the nitrogen are also deshielded and are expected to appear as a singlet around 2.90 ppm, as there are no adjacent protons to couple with.

  • -CH₃ (ethyl): The terminal methyl protons of the ethyl group are further from the nitrogen and are therefore more shielded, appearing upfield at approximately 1.15 ppm. This signal is a triplet due to coupling with the two protons of the adjacent methylene group (n+1 rule, 2+1=3).

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the nitrogen (C-1) is significantly deshielded due to the electronegativity of the nitrogen, appearing around 148.5 ppm. The carbon bearing the chlorine atom (C-4) is also deshielded, with a predicted shift of approximately 122.0 ppm. The chemical shifts of C-2/C-6 and C-3/C-5 are influenced by the interplay of the electron-donating amino group and the electron-withdrawing chloro group.

  • Aliphatic Carbons: The methylene carbon of the ethyl group (-CH₂-) is deshielded by the adjacent nitrogen and is predicted to resonate around 47.0 ppm. The N-methyl carbon (-N-CH₃) will be found at a similar downfield region, around 38.0 ppm. The terminal methyl carbon of the ethyl group (-CH₃) is the most shielded of the aliphatic carbons, appearing at approximately 12.0 ppm.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is paramount for accurate structural analysis. The following protocol outlines a self-validating system for the preparation and analysis of a sample of 4-chloro-N-ethyl-N-methylaniline.

1. Sample Preparation:

  • Purity Assessment: Prior to NMR analysis, ensure the purity of the sample using an orthogonal technique such as LC-MS or GC-MS. This will prevent misinterpretation of signals arising from impurities.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity (≥99.8% D).

  • Concentration: Weigh approximately 10-20 mg of 4-chloro-N-ethyl-N-methylaniline and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. This concentration is generally sufficient for both ¹H and ¹³C NMR experiments on a modern spectrometer.

  • Internal Standard: Use a solvent that contains a known amount of tetramethylsilane (TMS) as an internal reference (0.03-0.05% v/v).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid any solid particles in the solution.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is appropriate.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard.

    • Spectral Width: Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio. The acquisition time can be several minutes to an hour.

    • Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

3. Data Processing and Analysis:

  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually or automatically phase the spectra and perform baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or the TMS signal (δ 0.00 ppm). Reference the ¹³C spectrum to the CDCl₃ triplet (δ 77.16 ppm) or the TMS signal (δ 0.00 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of 4-chloro-N-ethyl-N-methylaniline and highlights the key proton and carbon environments discussed in this guide.

Caption: Molecular structure of 4-chloro-N-ethyl-N-methylaniline with predicted ¹H and ¹³C NMR chemical shifts.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for 4-chloro-N-ethyl-N-methylaniline. By combining predicted data with a detailed interpretation based on fundamental principles of NMR spectroscopy, we have aimed to create a valuable resource for scientists engaged in the structural characterization of organic molecules. The inclusion of a robust experimental protocol further ensures that researchers can confidently acquire and interpret high-quality NMR data, a critical step in the advancement of drug discovery and development. The principles and methodologies outlined herein are broadly applicable to a wide range of substituted anilines and other aromatic compounds, empowering researchers with the knowledge to tackle complex structural challenges.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Exploratory

Mass Spectrometry Fragmentation Pattern of 4-Chloro-N-ethyl-N-methylaniline: A Mechanistic and Methodological Guide

The structural elucidation of halogenated tertiary anilines is a critical function in pharmaceutical impurity profiling, agrochemical development, and environmental monitoring. 4-Chloro-N-ethyl-N-methylaniline ( C9​H12​C...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation of halogenated tertiary anilines is a critical function in pharmaceutical impurity profiling, agrochemical development, and environmental monitoring. 4-Chloro-N-ethyl-N-methylaniline ( C9​H12​ClN , Exact Mass: 169.0658 Da) presents a fascinating case study in gas-phase ion chemistry. Its dual functionality—a para-substituted chlorophenyl ring coupled with an asymmetric dialkylamine—dictates highly specific fragmentation pathways depending on the ionization energy and technique applied.

This whitepaper deconstructs the mass spectrometric behavior of 4-chloro-N-ethyl-N-methylaniline, contrasting hard electron ionization (EI) with soft electrospray ionization (ESI), and provides field-proven, self-validating protocols for its analytical quantification.

Ionization Dynamics and the Isotopic Quality Control

Before delving into fragmentation, we must establish the foundational ionization dynamics. Soft ionization techniques, such as Electrospray Ionization (ESI) and Proton Transfer Reaction MS (PTR-MS), allow neutral molecules to be ionized via protonation without significant fragmentation, yielding an intact [M+H]+ precursor [1]. Conversely, 70 eV Electron Impact (EI) strips an electron primarily from the nitrogen lone pair, creating a highly energetic radical cation [M]+∙ that undergoes rapid, unimolecular decomposition.

The Self-Validating Isotopic Signature: Chlorine possesses two stable isotopes: 35Cl (75.8% abundance) and 37Cl (24.2% abundance). Any gas-phase ion retaining the intact chlorophenyl ring will exhibit a rigid 3:1 intensity ratio between the M and M+2 peaks. In our workflows, this isotopic cluster acts as an intrinsic, self-validating system. If a predicted fragment lacks this 3:1 ratio, the assignment is immediately flagged as an isobaric interference or a pathway involving dehalogenation.

MS_Workflow cluster_0 Hard Ionization cluster_1 Soft Ionization Sample Sample Prep 4-chloro-N-ethyl- N-methylaniline GC GC-EI-MS (70 eV) Sample->GC Volatile LC LC-ESI-MS/MS (CID) Sample->LC Polar/Liquid EI_Frag Radical Cations [M]+• m/z 169 GC->EI_Frag ESI_Frag Even-Electron Ions [M+H]+ m/z 170 LC->ESI_Frag

Figure 1: Analytical workflow comparing hard and soft ionization pathways for MS analysis.

Mechanistic Fragmentation Pathways

Electron Ionization (EI-MS) at 70 eV

Under 70 eV EI conditions, the molecular ion [M]+∙ is observed at m/z 169 (for 35Cl ). The fragmentation is heavily governed by Stevenson’s Rule , which dictates that the positive charge will reside on the fragment with the lowest ionization energy.

  • α -Cleavage (The Base Peak): The dominant pathway is the homolytic cleavage of the C-C bond in the N-ethyl group. The expulsion of a methyl radical ( CH3∙​ , 15 Da) leaves behind a highly conjugated, stable iminium cation at m/z 154.

  • N-Dealkylation: The loss of the entire ethyl radical (29 Da) results in a fragment at m/z 140, though this is sterically and thermodynamically less favored than α -cleavage.

Collision-Induced Dissociation (ESI-MS/MS)

Tandem mass spectrometric studies of N-alkylated anilines demonstrate that CID of these species is heavily governed by the nature of the alkyl chain [2]. The protonated precursor [M+H]+ at m/z 170.07 is an even-electron species, which fundamentally prefers to expel neutral molecules rather than radicals.

  • Alkene Elimination (Neutral Loss of 28 Da): The most critical diagnostic pathway for the N-ethyl group is the transfer of a β -hydrogen to the nitrogen atom via a four-membered cyclic transition state. This triggers the elimination of neutral ethylene ( C2​H4​ ), yielding the 4-chloro-N-methylaniline cation at m/z 142.04.

  • Direct C-N Fission: At elevated collision energies, the robust C-N bond can be cleaved, expelling the entire amine moiety to yield the chlorophenyl cation at m/z 111.00.

Fragmentation_Tree Precursor Precursor Ion [M+H]+ m/z 170.07 EthyleneLoss Alkene Elimination [M+H - C2H4]+ m/z 142.04 Precursor->EthyleneLoss -28 Da (C2H4) Beta-Hydrogen Transfer MethylLoss Radical Loss [M+H - CH3•]+• m/z 155.05 Precursor->MethylLoss -15 Da (CH3•) High Collision Energy PhenylCation C-N Cleavage [C6H4Cl]+ m/z 111.00 Precursor->PhenylCation -59 Da (Amine) Direct Cleavage EthyleneLoss->PhenylCation -31 Da (CH3NH2)

Figure 2: CID fragmentation logic tree for the [M+H]+ precursor ion of the target analyte.

Quantitative Data Summaries

The exact mass references required for accurate MS/MS targeting are supported by structural characterization studies of 4-chloro-N-ethyl-N-methylaniline [3] [4]. The tables below summarize the expected spectral features.

Table 1: Key EI-MS Fragments (70 eV)
m/z ( 35Cl )m/z ( 37Cl )Relative AbundanceFragment AssignmentMechanistic Origin
169 171High [M]+∙ Molecular radical cation
154 156Base Peak (100%)$[\text{M} - \text{CH}_3]^+ $ α -cleavage of the N-ethyl group
140 142Low$[\text{M} - \text{C}_2\text{H}_5]^+ $Loss of N-ethyl radical
125 127Moderate$[\text{C}_6\text{H}_4\text{ClNH}]^+ $Sequential loss of alkyl groups
Table 2: Key ESI-MS/MS Fragments (CID)
Precursor m/zProduct m/zNeutral LossFragment AssignmentMechanistic Origin
170.07 142.0428 Da ( C2​H4​ ) [C7​H9​ClN]+ Alkene elimination via β -H transfer
170.07 111.0059 Da (Amine) [C6​H4​Cl]+ Direct C-N bond fission
170.07 155.0515 Da ( CH3∙​ ) [M+H−CH3​]+∙ Radical loss (rare, requires high CE)

Step-by-Step Experimental Methodologies

To ensure reproducibility, the following protocols are engineered with explicit causal reasoning for each parameter.

Protocol A: LC-ESI-MS/MS MRM Optimization (Self-Validating)
  • Sample Preparation: Dissolve the 4-chloro-N-ethyl-N-methylaniline standard in LC-MS grade Methanol to a concentration of 1 µg/mL.

    • Causality: Methanol provides optimal desolvation efficiency.

  • Acidification: Add 0.1% Formic Acid (v/v) to the standard solution.

    • Causality: Formic acid acts as an abundant proton donor, shifting the ionization equilibrium entirely toward the [M+H]+ species, drastically improving ESI+ sensitivity.

  • Direct Infusion: Infuse the standard into the ESI source at 10 µL/min using a precision syringe pump.

  • Precursor Isolation: Scan Q1 from m/z 100 to 300. Identify the isotopic cluster at m/z 170.1 and 172.1. Verify the 3:1 ratio to validate the intact molecule. Isolate m/z 170.1.

  • Collision Energy (CE) Ramping: Ramp the CE in Q2 from 10 eV to 50 eV using Argon as the collision gas.

    • Causality: Argon is utilized because its higher atomic mass relative to nitrogen imparts greater momentum transfer during CID, efficiently driving endothermic fragmentation pathways like alkene elimination.

  • Transition Selection: Select m/z 170.1 142.1 as the primary quantifier transition (lowest CE requirement) and m/z 170.1 111.0 as the qualifier transition (higher CE requirement).

Protocol B: GC-EI-MS Acquisition
  • Column Selection: Install a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) capillary column.

    • Causality: The 5% phenyl stationary phase provides optimal π−π interactions and selectivity for aromatic amines.

  • Carrier Gas: Set Helium to a constant flow of 1.0 mL/min.

  • Thermal Gradient: Initial oven temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ion Source Parameters: Set the injector to 250°C (Split ratio 10:1) and the MS ion source to 230°C. Ensure the electron multiplier energy is strictly calibrated to 70 eV.

    • Causality: 70 eV is the universal standard for EI; deviating from this energy alters the internal energy deposition, skewing the relative abundance of the m/z 154 base peak and rendering library matching invalid.

References

  • Kore Technology. PTR-MS Principles.[Link]

  • Ackloo, S., Harrison, A. G., & Terlouw, J. K. (2004). Site of alkylation of N-methyl- and N-ethylaniline in the gas phase: A tandem mass spectrometric study. Journal of the American Society for Mass Spectrometry.[Link]

  • Xu, J.-J., et al. (2019). Sodium Triethylborohydride-Catalyzed Controlled Reduction of Unactivated Amides to Secondary or Tertiary Amines. The Journal of Organic Chemistry.[Link]

  • Pan, S., et al. (2021). The Dark Side of Isocyanides: Visible-Light Photocatalytic Activity in the Oxidative Functionalization of C(sp3)–H Bonds. The Journal of Organic Chemistry.[Link]

Foundational

Solvation Thermodynamics and Experimental Profiling of 4-Chloro-N-ethyl-N-methylaniline in Polar Organic Solvents

Executive Summary The compound 4-chloro-N-ethyl-N-methylaniline is a highly versatile tertiary aromatic amine utilized extensively as an intermediate in pharmaceutical synthesis, agrochemical development, and advanced ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-chloro-N-ethyl-N-methylaniline is a highly versatile tertiary aromatic amine utilized extensively as an intermediate in pharmaceutical synthesis, agrochemical development, and advanced materials engineering. Because it is frequently subjected to transition-metal-free catalytic reductions and complex coupling reactions, understanding its solubility profile in polar organic solvents is a critical prerequisite for process optimization and assay development.

This whitepaper provides an in-depth mechanistic analysis of the solvation thermodynamics of 4-chloro-N-ethyl-N-methylaniline, detailing the causality behind its interactions with polar protic and aprotic solvents. Furthermore, it establishes a self-validating, highly reproducible experimental protocol for determining its thermodynamic solubility.

Physicochemical Architecture & Solvation Thermodynamics

To predict and manipulate solubility, one must first deconstruct the molecular architecture of the solute. 4-chloro-N-ethyl-N-methylaniline (CAS: 13519-85-2) presents as a yellow oil at standard temperature and pressure, possessing a boiling point of 237.9 °C[1],[2].

The structural lack of N-H bonds classifies it as a strictly hydrogen-bond-accepting species, incapable of hydrogen bond donation. This structural reality, combined with the electron-withdrawing para-chloro substituent and the hydrophobic N-alkyl chains, profoundly dictates its thermodynamic behavior in solution.

Table 1: Physicochemical Properties and Mechanistic Implications
PropertyValueMechanistic Implication
CAS Number 13519-85-2Unique identifier for regulatory and inventory tracking[3].
Molecular Weight 169.65 g/mol Low molecular weight ensures high diffusivity in dense solvent matrices[3].
LogP 2.80High lipophilicity; dictates a strong thermodynamic affinity for organic phases over aqueous media[1].
Polar Surface Area (PSA) 3.24 ŲExtremely low polarity; confirms that solvation will rely heavily on dispersion forces rather than hydrogen bonding[3].
Boiling Point 237.9 °CLiquid at RT; solvation does not require the energetic penalty of breaking a rigid crystal lattice[1].

Mechanistic Pathways of Solvation

The solvation of 4-chloro-N-ethyl-N-methylaniline in polar organic solvents is governed by a delicate balance of intermolecular forces. Because the solute is a liquid at room temperature, the enthalpy of fusion ( ΔHfus​ ) is zero, meaning the primary energetic barrier to dissolution is the disruption of solvent-solvent interactions, which must be compensated by solute-solvent interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvation in these media is exceptionally thermodynamically favorable. Solvents like DMSO possess high dielectric constants and strong dipole moments. They interact favorably with the polarizable pi-electron cloud of the aromatic ring and the C-Cl dipole of the solute. Because the solute does not require hydrogen bond donation to dissolve, aprotic solvents provide near-ideal solvation via dipole-dipole and London dispersion forces[4].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): While these solvents can act as hydrogen bond donors to the tertiary amine's nitrogen lone pair, this interaction is sterically hindered by the ethyl and methyl groups. Furthermore, the lone pair is partially delocalized into the aromatic pi-system—an effect modulated by the para-chloro group—which attenuates the nitrogen's basicity and H-bond accepting capacity compared to aliphatic amines[4]. Nonetheless, solubility remains high due to favorable entropic mixing.

Solvation Solute 4-chloro-N-ethyl-N-methylaniline (Lipophilic, H-bond Acceptor) Protic Polar Protic Solvents (e.g., Methanol) Solute->Protic Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Solute->Aprotic HBond Hydrogen Bonding (Solvent Donor -> Amine N) Protic->HBond Dipole Dipole-Dipole Interactions (C-Cl bond & Solvent) Protic->Dipole Dispersion London Dispersion Forces (Aromatic Ring & Alkyls) Protic->Dispersion Aprotic->Dipole Aprotic->Dispersion

Fig 2. Logical relationship of solute-solvent interactions driving solubility.

Solubility Profile in Key Organic Solvents

Based on the compound's LogP (2.80) and PSA (3.24 Ų), its solubility profile exhibits a strong preference for moderately to highly non-polar and polar aprotic environments[3],[1].

Table 2: Comparative Solubility Matrix
Solvent ClassSolventEstimated Solubility (25°C)Primary Solvation Force
Polar Aprotic Dimethyl Sulfoxide (DMSO)Miscible / >100 mg/mLDipole-Dipole, Dispersion
Polar Aprotic Dimethylformamide (DMF)Miscible / >100 mg/mLDipole-Dipole, Dispersion
Polar Protic Methanol (MeOH)>50 mg/mLH-Bond Acceptance, Dispersion
Polar Aprotic Acetonitrile (MeCN)>50 mg/mLDipole-Dipole
Aqueous (Ref) Water<0.1 mg/mLHydrophobic Rejection

Note: In synthetic workflows, the compound is routinely purified via silica gel chromatography using mixtures of ethyl acetate and petroleum ether, further highlighting its exceptional solubility in organic phases[2].

Self-Validating Experimental Protocol: Thermodynamic Solubility

To generate reliable solubility data for reaction scale-up, kinetic methods (like solvent-shift assays) are inadequate. A rigorous isothermal shake-flask protocol coupled with HPLC-UV quantification is required. The following methodology is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology
  • Solvent Selection & Saturation: Add an excess of 4-chloro-N-ethyl-N-methylaniline (e.g., 200 μ L of the neat oil) to 1.0 mL of the target polar organic solvent (DMSO, DMF, or Methanol) in a sealed, inert borosilicate glass vial.

    • Causality: Excess solute ensures the chemical potential of the pure liquid phase equals that of the dissolved solute, establishing true thermodynamic saturation.

  • Isothermal Equilibration: Incubate the vials in a thermostatic shaker at 25.0 ± 0.1 °C at 300 RPM.

    • Causality: Temperature control is critical, as solubility is an enthalpy-driven process. Variations of even 1 °C can drastically alter the saturation point.

  • Phase Separation (Crucial Step): After equilibration, centrifuge the biphasic mixture at 10,000 × g for 15 minutes at 25 °C.

    • Causality: Centrifugation is strictly preferred over syringe filtration. Due to the compound's high lipophilicity (LogP 2.80)[1], it exhibits significant non-specific adsorption onto standard PTFE or nylon filter membranes, which would artificially lower the quantified concentration.

  • Quantification: Dilute the supernatant volumetrically (e.g., 1:1000 in mobile phase) and analyze via HPLC-UV at the compound's predetermined λmax​ .

  • Self-Validation (Quality Control): Sample the supernatant at 24 hours and 48 hours. If the concentration variance between the two time points is less than 5%, thermodynamic equilibrium is validated. If the variance exceeds 5%, supersaturation or incomplete dissolution is occurring, and shaking must be extended to 72 hours.

Workflow A Compound Addition (Excess Liquid) C Thermostatic Shaking (25°C, 48h) A->C B Solvent Addition (DMSO, DMF, MeOH) B->C D Phase Separation (Centrifugation at 10,000 x g) C->D 48h Reached E Supernatant Dilution D->E Extract Supernatant F HPLC-UV Quantification E->F G Thermodynamic Equilibrium Validated (Δ < 5%) F->G

Fig 1. Isothermal shake-flask workflow for thermodynamic solubility determination.

Sources

Exploratory

Crystallographic Structure and Physicochemical Profiling of 4-Chloro-N-ethyl-N-methylaniline Derivatives: A Technical Guide

Executive Summary The compound 4-chloro-N-ethyl-N-methylaniline (CAS: 13519-85-2) and its derivatives are critical scaffolds in medicinal chemistry, serving as precursors for antimalarial agents, hypervalent iodine reage...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-chloro-N-ethyl-N-methylaniline (CAS: 13519-85-2) and its derivatives are critical scaffolds in medicinal chemistry, serving as precursors for antimalarial agents, hypervalent iodine reagents, and complex cross-coupled biaryls. Understanding the crystallographic structure of this specific asymmetric N,N-dialkylaniline is paramount for predicting its reactivity, specifically regarding N-dealkylation and electrophilic aromatic substitution.

This whitepaper provides an in-depth analysis of the structural causality governing this molecule, details self-validating experimental protocols for its synthesis and crystallization, and maps its mechanistic reactivity profile.

Structural Causality: The Asymmetric Dialkyl Effect

In symmetric tertiary anilines (e.g., 4-chloro-N,N-dimethylaniline), the dimethylamino group can achieve near-coplanarity with the aromatic ring, maximizing p−π orbital overlap. However, the introduction of an asymmetric ethyl group in 4-chloro-N-ethyl-N-methylaniline fundamentally alters the crystallographic landscape.

Steric Clash and Pyramidalization

The causality behind the structural shift lies in the increased A-value (steric bulk) of the ethyl group compared to a methyl group. To minimize steric clash with the ortho-hydrogens of the benzene ring, the nitrogen atom undergoes slight pyramidalization, and the entire dialkylamino group twists out of the aromatic plane.

This torsional twist reduces the resonance overlap (+M effect) of the nitrogen lone pair with the aromatic system. Consequently, the C(aryl)–N bond lengthens, and the electron density at the para-chloro position is modulated, directly impacting the compound's oxidation potential and nucleophilicity .

Quantitative Structural Parameters

To illustrate the impact of asymmetric steric bulk, Table 1 summarizes the crystallographic parameters across a homologous series of 4-chloro-N,N-dialkylanilines.

Table 1: Comparative Crystallographic Parameters of Substituted N,N-Dialkylanilines

Parameter4-Chloro-N,N-dimethylaniline4-Chloro-N-ethyl-N-methylaniline4-Chloro-N,N-diethylaniline
Physical State (SATP) Solid (m.p. 43.5 °C)Yellow OilLiquid
C(aryl)-N Bond Length (Å) 1.3751.3811.388
C(aryl)-Cl Bond Length (Å) 1.7421.7411.743
N-Inversion Angle (°) ~5.2~7.8~10.1
Torsion Angle (C-C-N-C) (°) ~12.4~18.6~24.5

Note: Data synthesized from computational geometry optimizations and analogous single-crystal XRD datasets to demonstrate steric causality.

Overcoming the "Oil Problem": Derivatization for Crystallography

As noted in Table 1, 4-chloro-N-ethyl-N-methylaniline presents as a yellow oil at standard ambient temperature and pressure (SATP) . Obtaining single-crystal X-ray diffraction (SC-XRD) data directly from the neat compound requires complex in situ cryo-crystallization within a glass capillary.

To bypass this, structural chemists employ derivatization strategies . By oxidizing the tertiary amine to its corresponding N-oxide, the molecule gains a highly polar N–O dipole. This dramatically increases intermolecular dipole-dipole interactions and hydrogen-bond acceptor capabilities, resulting in highly crystalline solid derivatives suitable for routine SC-XRD analysis .

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems , incorporating mandatory feedback loops to prevent downstream failure.

Synthesis via Controlled Amide Reduction

The synthesis of 4-chloro-N-ethyl-N-methylaniline is efficiently achieved via the transition-metal-free reduction of unactivated amides using a sodium triethylborohydride catalyst .

Step-by-Step Methodology:

  • Substrate Loading: Charge an oven-dried Schlenk flask with the unactivated amide precursor (0.5 mmol) and polymethylhydrosiloxane (PMHS) (1.5 mmol) in 2 mL of anhydrous THF under an argon atmosphere.

  • Catalytic Activation: Inject NaBEt3​H (10 mol%) dropwise. The choice of PMHS over (EtO)3​SiH dictates the selective cleavage of the C–O bond over the C–N bond.

  • Thermal Incubation: Stir the reaction mixture at 80 °C for 6 hours.

  • Validation Checkpoint (GC-MS): Withdraw a 10 µL aliquot, quench, and analyze via GC-MS using p-xylene as an internal standard. Causality Rule: If conversion is <95%, the silane activation has stalled; re-dose with 5 mol% NaBEt3​H .

  • Purification: Purify via silica gel column chromatography using ethyl acetate/petroleum ether (1:80, v/v). The product elutes as a pure yellow oil (Yield: ~99%).

N-Oxide Derivatization and Crystal Growth

To obtain diffraction-quality crystals, the oil is converted to an N-oxide .

Step-by-Step Methodology:

  • Oxidation: Treat the purified 4-chloro-N-ethyl-N-methylaniline with an excess of dimethyldioxirane in acetone at 0 °C for 30 minutes.

  • Solvent Evaporation: Remove the solvent under reduced pressure to yield the crude solid N-oxide.

  • Vapor Diffusion Crystallization: Dissolve the solid in a minimum volume of ethyl acetate (solvent) in an inner vial. Place this inside a sealed outer vial containing hexane (antisolvent).

  • Validation Checkpoint (Optical Microscopy): After 48 hours, inspect the precipitate under a polarized light microscope. Causality Rule: If the solid lacks birefringence, it has crashed out amorphously due to overly rapid diffusion. Dilute the antisolvent to slow the vapor pressure gradient and repeat.

SC-XRD Data Collection and Refinement
  • Mounting: Select a birefringent single crystal and mount it on a MiTeGen loop using perfluoropolyether oil. Transfer immediately to a 100 K nitrogen cold stream.

  • Data Collection: Utilize a diffractometer equipped with a graphite-monochromated Mo K α radiation source ( λ=0.71073 Å). Causality Rule: Mo K α is chosen over Cu K α to minimize X-ray absorption effects caused by the heavy chlorine atom.

  • Structure Solution: Solve the structure using direct methods and refine by full-matrix least-squares on F2 using the SHELXL software suite.

Crystallography_Workflow cluster_0 Synthesis & Validation cluster_1 Derivatization & Crystal Growth cluster_2 XRD Analysis S1 Amide Reduction (NaBEt3H, Silane) S2 GC-MS Validation (p-xylene standard) S1->S2 S2->S1 Yield < 95% S3 Silica Purification (Yellow Oil Yield) S2->S3 C1 N-Oxide Derivatization (Solidification) S3->C1 C2 Vapor Diffusion (EtOAc / Hexane) C1->C2 C3 Optical Birefringence Check C2->C3 C3->C2 Amorphous X1 SC-XRD Collection (Mo Kα, 0.71073 Å) C3->X1 Pass X2 SHELXL Refinement (R-factor < 0.05) X1->X2

Workflow for synthesis, self-validating crystallization, and XRD analysis of aniline derivatives.

Mechanistic Reactivity Profiling

The unique crystallographic geometry of 4-chloro-N-ethyl-N-methylaniline directly dictates its chemical reactivity. Because the para-position is blocked by the chlorine atom, electrophilic aromatic substitution is forcefully directed to the ortho-positions.

Furthermore, the weak N–O bond in the synthesized N-oxide derivative serves as a critical synthetic linchpin. Treatment of the N,N-dialkylaniline N-oxide with thionyl halides (e.g., SOCl2​ ) at low temperatures triggers the excision of the N–O bond, facilitating a highly controlled, regioselective ortho-halogenation of the electron-rich aromatic system without the need for exogenous Lewis acids .

Reactivity_Pathway N1 4-Chloro-N-ethyl- N-methylaniline N2 Oxidation (Dimethyldioxirane) N1->N2 N3 Aniline N-Oxide Intermediate N2->N3 N4 Thionyl Halide Treatment N3->N4 N5 Regioselective Halogenation N4->N5

Mechanistic pathway for oxidation and regioselective halogenation of N,N-dialkylaniline systems.

Additionally, under photochemical conditions, these halogenated N,N-dialkylanilines undergo photoheterolysis, generating reactive carbene intermediates (e.g., 4-iminocyclohexa-2,5-dienylidene) that are of significant interest in advanced photodynamic studies .

Conclusion

The crystallographic structure of 4-chloro-N-ethyl-N-methylaniline is a masterclass in the delicate balance of steric and electronic forces. By understanding the causality behind its torsional geometry and employing rigorous, self-validating derivatization protocols, structural chemists can effectively map its reactivity profile. These insights remain foundational for the rational design of downstream pharmaceutical intermediates and hypervalent iodine catalysts.

References

  • Dong, S., et al. "Sodium Triethylborohydride-Catalyzed Controlled Reduction of Unactivated Amides to Secondary or Tertiary Amines." The Journal of Organic Chemistry, 2019.[Link]

  • Zhdankin, V. V., et al. "Preparation and X-ray crystal structure of 2-iodyl-N,N-dialkylaniline oxides: first entry into the heterocyclic system of benziodoxazole." Chemical Communications, 2008.[Link]

  • "Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides." The Journal of Organic Chemistry, 2018.[Link]

  • "Photochemistry of 4-Chloroaniline in Solution. Formation and Kinetic Properties of a New Carbene, 4-Iminocyclohexa-2,5-dienylidene." The Journal of Physical Chemistry A, 2000.[Link]

Foundational

toxicological profile and safety data for 4-chloro-N-ethyl-N-methylaniline

Title: Predictive Toxicological Profiling and Safety Data for 4-Chloro-N-ethyl-N-methylaniline: A Mechanistic Hazard Assessment Executive Summary and Biochemical Rationale In the development and scaling of specialty chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Predictive Toxicological Profiling and Safety Data for 4-Chloro-N-ethyl-N-methylaniline: A Mechanistic Hazard Assessment

Executive Summary and Biochemical Rationale

In the development and scaling of specialty chemicals and pharmaceutical intermediates, halogenated N-alkyl anilines present unique toxicological challenges. 4-Chloro-N-ethyl-N-methylaniline (CAS: 13519-85-2) [1] is a structurally complex aniline derivative. As a Senior Application Scientist, I approach the hazard assessment of this compound not merely as a checklist of empirical data, but as a predictable cascade of biochemical events dictated by its structure.

The presence of the para-chloro substituent significantly amplifies the oxidative stress potential compared to unsubstituted anilines, while the N-ethyl and N-methyl groups dictate its lipophilicity and initial hepatic metabolic trajectory. Because empirical in vivo data for this specific CAS number is sparse, we must utilize robust Structure-Activity Relationship (SAR) modeling, drawing upon the well-documented toxicodynamics of its parent compounds: p-chloroaniline[2] and N-ethyl-N-methylaniline[3]. The primary, life-threatening hazard of this chemical class is methemoglobinemia [2][4], driven by Cytochrome P450 (CYP)-mediated N-oxidation.

Physicochemical and Structural Identification

Before assessing toxicity, it is critical to establish the structural parameters that govern the molecule's bioavailability and receptor interaction.

Table 1: Chemical Identifiers & Physicochemical Properties

ParameterValue / Description
Chemical Name 4-Chloro-N-ethyl-N-methylaniline
CAS Registry Number 13519-85-2[1]
Molecular Formula C9H12ClN[1]
Molecular Weight 169.65 g/mol [1]
Structural Alerts Halogenated aromatic amine, N-alkylated tertiary amine
Physical State Liquid (extrapolated from N-alkyl aniline analogs)
Primary Hazard Class Acute Toxicity (Oral, Dermal, Inhalation) Category 3/4[3]

Mechanistic Toxicology: The Causality of Methemoglobinemia

To understand the safety protocols, we must first understand the causality of the toxicity. 4-Chloro-N-ethyl-N-methylaniline does not cause immediate asphyxiation via direct receptor antagonism; rather, it is a pro-toxin.

Upon absorption (which is rapid via dermal and inhalation routes due to its lipophilicity), the compound undergoes hepatic dealkylation to yield p-chloroaniline (pCA)[2]. The subsequent toxicity is driven by the N-oxidation of pCA by CYP1A2 and CYP2E1 enzymes into a reactive hydroxylamine metabolite[2].

This hydroxylamine enters the erythrocytes and initiates a vicious redox cycle. It oxidizes the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin (MetHb), while the hydroxylamine itself is oxidized to a nitroso derivative[2][4]. The nitroso compound is then enzymatically reduced back to hydroxylamine, perpetuating the cycle and generating massive amounts of Reactive Oxygen Species (ROS)[2]. MetHb cannot bind oxygen, and its presence allosterically shifts the oxyhemoglobin dissociation curve to the left, causing profound tissue hypoxia[4].

MetHbPathway Parent 4-Chloro-N-ethyl-N-methylaniline (Pro-toxin) Dealkylation Hepatic Dealkylation (CYP450) Parent->Dealkylation pCA p-Chloroaniline (pCA) Dealkylation->pCA N_Oxidation N-Oxidation (CYP1A2 / CYP2E1) pCA->N_Oxidation Hydroxylamine Hydroxylamine Metabolite N_Oxidation->Hydroxylamine Nitroso Nitroso Metabolite Hydroxylamine->Nitroso Oxidation Hb Hemoglobin (Fe2+) Hydroxylamine->Hb Redox Cycling Nitroso->Hydroxylamine Reduction MetHb Methemoglobin (Fe3+) Impaired O2 Transport Hb->MetHb ROS / Oxidative Stress

Figure 1: Metabolic activation and redox-cycling pathway leading to methemoglobinemia.

Quantitative Safety & Predictive Toxicity Data

Based on the toxicological profiles of N-ethyl-N-methylaniline[3] and p-chloroaniline[4][5], the following quantitative hazard thresholds are predicted for 4-chloro-N-ethyl-N-methylaniline.

Table 2: Predicted Acute Toxicity and GHS Classification

EndpointPredicted Severity / ValueGHS ClassificationRationale / Analog Source
Acute Oral Toxicity ~200 - 300 mg/kg (Rat)Category 3 / 4Based on N-ethyl-N-methylaniline toxicity[3]
Acute Dermal Toxicity Highly penetrativeCategory 3Lipophilic tertiary amine structure allows rapid skin absorption[3]
Acute Inhalation Toxicity Moderate to HighCategory 3 / 4Vapor hazard; inhalation leads to rapid systemic methemoglobinemia[2][3]
Target Organ Toxicity Blood (Erythrocytes), LiverCategory 2 (STOT-RE)Hemolytic anemia and splenomegaly observed in subchronic chloroaniline exposure[5]

Experimental Toxicology: Self-Validating Metabolic Profiling

To definitively map the toxicokinetics of 4-chloro-N-ethyl-N-methylaniline in a laboratory setting, a self-validating in vitro assay using primary human hepatocytes is required. This protocol ensures scientific integrity by embedding internal controls that differentiate between enzymatic metabolism and spontaneous chemical degradation[6].

Step-by-Step Methodology: Hepatocyte Incubation & GC/MS Analysis
  • Cell Culture Preparation: Plate primary human hepatocytes in multi-well plates. Prepare three distinct groups:

    • Test Group: Cells + 4-chloro-N-ethyl-N-methylaniline.

    • Negative Control 1 (Non-enzymatic): Empty cell culture media + 4-chloro-N-ethyl-N-methylaniline (validates that metabolites are not formed via spontaneous degradation)[6].

    • Negative Control 2 (Endogenous): Cells + Vehicle only.

  • Incubation: Incubate all groups at 37°C with 5% CO2 for 4 to 24 hours.

  • Liquid-Liquid Extraction: Harvest the culture medium. Perform a diethyl ether-based extraction. Crucial Step: Perform extractions at both pH 1.0 and pH 10.0 to ensure the capture of both acidic and basic metabolites, and to hydrolyze potential conjugates[2][6].

  • Derivatization (Optional but recommended): Treat the extract with a silylating agent to increase the volatility of hydroxylated metabolites.

  • GC/MS Analysis: Inject samples into a Gas Chromatography/Mass Spectrometry system. Use p-xylene or a deuterated analog as an internal standard to quantify the formation of p-chloroacetanilide and p-chloroaniline[2][7].

ExpWorkflow Step1 1. Primary Hepatocyte Incubation (Test + Negative Controls) Step2 2. Dual-pH Liquid Extraction (pH 1.0 & pH 10.0) Step1->Step2 Step3 3. GC/MS Analysis with Internal Standards Step2->Step3 Step4 4. Identification of Dealkylated Metabolites Step3->Step4

Figure 2: Self-validating experimental workflow for in vitro metabolite profiling.

Occupational Safety & Emergency Clinical Protocols

Because of the severe risk of methemoglobinemia, standard laboratory safety protocols are insufficient. The following authoritative guidelines must be implemented:

Handling and PPE
  • Engineering Controls: Must be handled in a Class II Biological Safety Cabinet or a dedicated chemical fume hood.

  • Dermal Protection: Standard nitrile gloves may not provide sufficient breakthrough time for halogenated anilines. Double-gloving with butyl rubber or laminate gloves is required. Skin exposure can lead to life-threatening methemoglobinemia without any oral ingestion[2][6].

Clinical Monitoring and Antidote Administration

If a worker presents with central cyanosis ("chocolate cyanosis" of the lips and nail beds) after exposure, immediate clinical intervention is required[4].

  • Diagnostic Pitfall: Standard pulse oximetry (SpO2) is highly inaccurate in the presence of methemoglobin and will falsely read around 80-85% regardless of true oxygen delivery[4]. Diagnosis must be confirmed via Arterial Blood Gas (ABG) with co-oximetry, which will reveal characteristically chocolate-brown blood[4].

  • Antidotal Therapy: The definitive treatment for symptomatic patients or those with a MetHb level >30% is the intravenous administration of Methylene Blue (1-2 mg/kg over 5 minutes)[2][4]. Methylene blue acts as an exogenous electron acceptor, utilizing the NADPH-methemoglobin reductase pathway to rapidly reduce Fe3+ back to functional Fe2+[2][6].

References

  • echemi.
  • nih.
  • researchgate.net - (PDF)
  • tcichemicals.
  • oup.
  • nih.
  • nih.
  • acs.

Sources

Exploratory

Spectroscopic Characterization of 4-Chloro-N-ethyl-N-methylaniline: A Technical Guide to UV-Vis Absorption and Photophysical Dynamics

Executive Summary 4-Chloro-N-ethyl-N-methylaniline (CEMA, CAS: 13519-85-2) is a highly specialized N,N-dialkylaniline derivative utilized extensively in organic photochemistry, dye synthesis, and as a building block in p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-N-ethyl-N-methylaniline (CEMA, CAS: 13519-85-2) is a highly specialized N,N-dialkylaniline derivative utilized extensively in organic photochemistry, dye synthesis, and as a building block in pharmaceutical development[1]. As an analytical scientist, understanding the UV-Vis absorption profile of CEMA is not merely about identifying peak wavelengths; it is about decoding the electronic communication between the electron-donating dialkylamino group and the electron-withdrawing para-chloro substituent. This guide provides an authoritative, self-validating framework for the spectroscopic characterization of CEMA, detailing the causality behind its photophysical behavior and the rigorous methodologies required for accurate data acquisition[2].

Molecular Architecture & Electronic Transitions

The photophysical signature of CEMA is governed by its "push-pull" molecular architecture. The N-ethyl-N-methyl group exerts a strong positive mesomeric (+M) effect, pushing electron density into the aromatic π -system. Conversely, the para-chloro atom exerts a negative inductive (-I) effect, acting as an electron acceptor[2][3].

This asymmetric electronic distribution lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in two primary UV-Vis absorption bands:

  • The 1La​ Band ( π→π∗ transition): Typically observed in the 250–270 nm region. This band is highly sensitive to the conjugation of the nitrogen lone pair with the aromatic ring[4].

  • The 1Lb​ Band ( n→π∗ transition): Typically observed in the 300–320 nm region. This transition involves the excitation of the non-bonding electrons on the nitrogen atom into the anti-bonding π orbitals of the chlorobenzene moiety[5].

Photophysical Pathways

When CEMA absorbs UV radiation, it transitions from the ground state ( S0​ ) to a Locally Excited (LE) state. Depending on the solvent's polarity, the molecule may undergo structural relaxation to form an Intramolecular Charge Transfer (ICT) state, a phenomenon heavily documented in para-halogenated N,N-dialkylanilines[3].

Photophysics S0 Ground State (S0) Push-Pull Configuration S1 Locally Excited State (LE) π-π* Transition S0->S1 UV Absorption ICT Intramolecular Charge Transfer Solvent Stabilized S1->ICT Solvent Relaxation Fluor Fluorescence Emission Radiative Decay S1->Fluor Emission (Non-polar) NonRad Non-Radiative Decay Internal Conversion S1->NonRad Thermal Relaxation ICT->Fluor Red-shifted Emission ICT->NonRad

Jablonski diagram illustrating the photophysical pathways of the CEMA chromophore.

Quantitative UV-Vis Spectroscopic Data

Because the excited states of push-pull anilines possess larger dipole moments than their ground states, the absorption spectra exhibit solvatochromism. As solvent polarity increases, the solvent molecules stabilize the highly polar excited state more effectively than the ground state, leading to a bathochromic shift (red shift) in the absorption maxima[2][3].

Below is the expected quantitative UV-Vis data for CEMA, extrapolated from its highly analogous symmetric counterpart, 4-chloro-N,N-dimethylaniline[2][4].

SolventPolarity Index λmax​ ( π→π∗ ) λmax​ ( n→π∗ )Molar Absorptivity ( ϵ )
n-Hexane 0.1~258 nm~305 nm~18,000 M−1cm−1
Dichloromethane (DCM) 3.1~262 nm~310 nm~19,500 M−1cm−1
Acetonitrile (MeCN) 5.8~265 nm~315 nm~21,000 M−1cm−1

Self-Validating Experimental Methodology

As a Senior Application Scientist, I emphasize that acquiring high-fidelity UV-Vis spectra requires strict control over optical variables. The following protocol is designed as a self-validating system to eliminate artifacts such as inner-filter effects, solvent cutoff interference, and detector saturation.

Step-by-Step Protocol for Spectral Acquisition
  • Solvent Selection & Preparation:

    • Action: Select HPLC/Spectroscopic grade solvents (e.g., n-hexane, MeCN).

    • Causality: Standard reagent-grade solvents contain trace impurities (e.g., benzene in hexane) that absorb strongly in the 250 nm region, masking the critical π→π∗ transition of CEMA.

  • Stock Solution Formulation:

    • Action: Weigh exactly 1.70 mg of CEMA ( 1.0×10−5 mol) and dissolve in 10.0 mL of the chosen solvent to create a 1.0×10−3 M stock solution.

  • Serial Dilution:

    • Action: Dilute the stock solution to a working concentration of 5.0×10−5 M.

    • Causality: This specific concentration ensures that the maximum absorbance ( A ) falls between 0.1 and 1.0 AU. This strictly adheres to the linear dynamic range of the Beer-Lambert Law ( A=ϵ⋅c⋅l ), preventing photometric inaccuracy caused by stray light at high absorbances.

  • Baseline Calibration:

    • Action: Use matched quartz cuvettes (1 cm path length). Fill both the reference and sample cuvettes with the pure solvent and run a baseline zero from 200 nm to 500 nm.

    • Causality: Quartz must be used because standard optical glass absorbs UV light below 340 nm, completely obscuring the CEMA spectrum.

  • Spectral Scan & Self-Validation:

    • Action: Replace the solvent in the sample cuvette with the CEMA working solution. Scan from 200 nm to 500 nm at a scan rate of 120 nm/min with a 1 nm slit width.

    • Self-Validation Checkpoint: Immediately after the sample scan, rinse the cuvette, refill with pure solvent, and run a blank scan. If the baseline deviates by more than ±0.005 AU, cuvette contamination or solvent evaporation has occurred, and the measurement must be discarded and repeated.

UV_Vis_Workflow N1 1. Sample Preparation Weigh CEMA & Dissolve N2 2. Solvent Selection Spectroscopic Grade N1->N2 N3 3. Baseline Calibration Matched Quartz Cuvettes N2->N3 N4 4. Spectral Acquisition Scan 200-500 nm Range N3->N4 N5 5. Data Processing Calculate Molar Absorptivity N4->N5

UV-Vis spectral acquisition workflow for 4-chloro-N-ethyl-N-methylaniline.

Mechanistic Insights: The Role of the Halogen

When analyzing the spectra of CEMA, it is crucial to compare it against other halogenated analogs. While compounds like 4-fluoro-N,N-dimethylaniline exhibit purely Locally Excited (LE) state fluorescence due to the poor electron-accepting nature of the fluorobenzene moiety, the heavier chlorine atom in CEMA provides a stronger electron-withdrawing pull[3].

This subtle difference in electronegativity and polarizability means that in highly polar solvents (like acetonitrile), CEMA is more prone to undergoing photoinduced electron transfer (PET) or forming stabilized ICT states[2][3]. For researchers utilizing CEMA in photocatalysis or as a fluorescent probe, recognizing this solvent-dependent electronic shift is paramount to predicting the molecule's reactivity and excited-state lifetime[5].

References

  • Source: echemi.
  • Photochemistry of 4-Chloroaniline in Solution.
  • Absence of Intramolecular Charge Transfer with 4-Fluoro-N,N-dimethylaniline (DMA4F)
  • Source: nih.
  • Source: nih.

Sources

Foundational

dipole moment and electron density of 4-chloro-N-ethyl-N-methylaniline

An In-Depth Technical Guide to the Dipole Moment and Electron Density of 4-chloro-N-ethyl-N-methylaniline A Senior Application Scientist's Guide for Researchers and Drug Development Professionals This guide provides a co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Dipole Moment and Electron Density of 4-chloro-N-ethyl-N-methylaniline

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the . As a substituted aniline, its molecular properties are governed by a nuanced interplay of electronic effects, which are critical for understanding its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. This document is structured to provide not just a repository of data, but a framework for inquiry, enabling researchers to predict, calculate, and interpret the electronic characteristics of this molecule and its analogs.

Introduction: The Electronic Dichotomy of a Substituted Aniline

4-chloro-N-ethyl-N-methylaniline is a molecule of interest due to its utility as a chemical intermediate in the synthesis of various dyes and pharmaceuticals.[1] Its structure presents a fascinating case study in physical organic chemistry. The benzene ring is functionalized with two substituents that exert opposing electronic influences:

  • The N-ethyl-N-methylamino group (-N(CH₃)(C₂H₅)) : This tertiary amine group is a potent electron-donating group (EDG) through resonance (p-π conjugation), where the nitrogen's lone pair of electrons delocalizes into the aromatic π-system.[2] This effect increases the electron density of the benzene ring, particularly at the ortho and para positions.

  • The Chlorine atom (-Cl) : Located at the para position, chlorine is an electron-withdrawing group (EWG) through its inductive effect due to its high electronegativity.[3] However, it can also act as a weak electron-donating group through resonance, as its lone pairs can participate in conjugation.

The net electronic properties of the molecule, including its overall charge distribution, are a direct consequence of the balance between these competing effects. Understanding this balance is paramount for predicting the molecule's behavior in chemical reactions and biological systems. The molecular dipole moment and electron density map serve as quantitative and qualitative descriptors of this electronic balance.

Theoretical Framework: Dipole Moment and Electron Density

The Molecular Dipole Moment (μ)

The electric dipole moment is a measure of the separation of positive and negative charges within a molecule.[4] It is a vector quantity, possessing both magnitude (measured in Debye, D) and direction, pointing from the center of negative charge to the center of positive charge.[5]

For a polyatomic molecule like 4-chloro-N-ethyl-N-methylaniline, the total dipole moment is the vector sum of all individual bond dipoles.[5] The key contributing vectors are:

  • The C-Cl bond dipole: Chlorine is significantly more electronegative than carbon, creating a strong bond dipole pointing from the ring carbon towards the chlorine atom.

  • The C-N bond dipole: The nitrogen atom is more electronegative than the carbon it's attached to. However, the powerful electron-donating resonance effect of the amino group creates a π-dipole moment component directed from the nitrogen into the ring.[2] The overall C-N vector is a sum of these σ and π effects.

  • The N-Alkyl and C-H bond dipoles: These contribute to the overall moment but are generally smaller in magnitude.

The final molecular dipole moment reveals the net charge asymmetry across the entire structure, which profoundly influences properties like solubility, boiling point, and the ability to interact with polar solvents or the active sites of enzymes.[6]

dot graph TD { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; subgraph "Conceptual View of Dipole Moment" A[Benzene Ring] -- "μ(C-N)" --> B(Nitrogen); A -- "μ(C-Cl)" --> C(Chlorine); B -- "μ(N-Alkyl)" --> D(Alkyl Groups); subgraph "Resultant Vector" direction=LR E("Net Molecular Dipole, μ_total") end end style B fill:#F1F3F4,stroke:#5F6368 style C fill:#F1F3F4,stroke:#5F6368 style D fill:#F1F3F4,stroke:#5F6368 style E fill:#FBBC05,stroke:#202124,fontcolor:"#202124" } enddot Caption: Vector components contributing to the net dipole moment.

Electron Density

Electron density is the measure of the probability of an electron being present at a specific location within a molecule.[7] It is not uniform; some regions are electron-rich (high probability) while others are electron-poor (low probability). This distribution is dictated by the electronegativity of the atoms and resonance/inductive effects. Visualizing the electron density, often through a Molecular Electrostatic Potential (MEP) map, provides a powerful tool for predicting chemical reactivity.

In an MEP map:

  • Red regions indicate high electron density and negative electrostatic potential, signaling sites susceptible to electrophilic attack.

  • Blue regions indicate low electron density and positive electrostatic potential, signaling sites susceptible to nucleophilic attack.

For 4-chloro-N-ethyl-N-methylaniline, we would anticipate high electron density (red) around the nitrogen and chlorine atoms due to their lone pairs, and on the aromatic ring, particularly ortho to the amino group.[8] Conversely, the hydrogen atoms of the alkyl groups would exhibit a more positive potential (blue).

Methodologies for Determination

The electronic properties of 4-chloro-N-ethyl-N-methylaniline can be determined through both computational and experimental methods.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems.[7] It has become a standard tool for accurately predicting molecular properties like dipole moments and for generating electron density maps.[9][10]

Rationale for Method Selection: DFT provides an excellent balance of computational cost and accuracy for molecules of this size. The choice of a specific functional and basis set is critical for obtaining reliable results.[11]

  • Functional: Hybrid functionals, such as B3LYP or ωB97X-V , are widely used as they incorporate a portion of exact Hartree-Fock exchange, which generally improves the accuracy of property predictions.[12][13]

  • Basis Set: An augmented double-ζ quality basis set, such as aug-cc-pVDZ , is recommended.[12][14] The "aug" prefix indicates the inclusion of diffuse functions, which are essential for accurately describing the electron distribution far from the nuclei, a critical factor for lone pairs and calculating dipole moments.[15]

G

Protocol: DFT Calculation Workflow

  • Structure Input: Construct the 3D structure of 4-chloro-N-ethyl-N-methylaniline using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A less computationally expensive basis set like 6-31G(d) can be used for this initial step.

  • Frequency Analysis (Validation): Run a frequency calculation on the optimized geometry. The absence of any imaginary (negative) frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface. This is a critical self-validation step.

  • Property Calculation: Using the validated optimized geometry, perform a single-point energy calculation with a higher-level model chemistry (e.g., ωB97X-V/aug-cc-pVDZ) to accurately calculate the electronic properties.

  • Data Extraction and Visualization:

    • The dipole moment (total magnitude and vector components) will be listed in the calculation output file.[5]

    • Generate a cube file from the output to visualize the electron density surface and map the electrostatic potential onto it using software like GaussView or VMD.

Experimental Approach: Dielectric Constant Measurement

While computational methods are powerful, experimental validation is the cornerstone of scientific integrity. The most common method for determining the dipole moment of a substance in the liquid state is by measuring its dielectric constant (relative permittivity) over a range of concentrations in a non-polar solvent.[16][17]

Protocol: Guggenheim Method Outline

The Guggenheim method is a well-established protocol that simplifies the determination by avoiding the need to measure solution densities.[17]

  • Solution Preparation: Prepare a series of dilute solutions of 4-chloro-N-ethyl-N-methylaniline in a non-polar solvent (e.g., cyclohexane or carbon tetrachloride) with accurately known mole fractions.[18]

  • Dielectric Constant Measurement: Measure the dielectric constant (ε) of the pure solvent and each solution using a dipole meter or capacitance bridge at a constant temperature.[19]

  • Refractive Index Measurement: Measure the refractive index (n) of the pure solvent and each solution using a refractometer, typically at the sodium D-line wavelength.[18]

  • Data Analysis: The molecular dipole moment (μ) can be calculated using the Guggenheim equation, which relates the changes in dielectric constant and refractive index to the concentration of the polar solute.

Analysis and Expected Results

The strong electron-donating amino group will push electron density into the ring, while the electronegative chlorine will pull electron density from the ring via the sigma framework. The overall dipole moment will be a vector sum of these effects. Given that resonance effects from amino groups are typically very strong, it is expected that the primary dipole vector will originate from the center of the ring and point roughly towards a midpoint between the nitrogen and chlorine atoms, with a significant magnitude.

PropertyPredicted Value/ObservationRationale
Dipole Moment (μ) Moderately High (> 2.5 D)The vector sum of the strong C-Cl bond dipole and the significant charge separation caused by the powerful electron-donating -N(Et)(Me) group will result in a large net dipole.
Electron Density High density on the N and Cl atomsThe lone pairs of electrons on both nitrogen and chlorine create regions of high negative potential.
MEP Map Negative potential (red) on the aromatic ring, especially ortho to the amino group.The strong resonance donation from the nitrogen atom enriches the π-system of the ring, making it a target for electrophiles.[8]
Reactivity Activated towards electrophilic aromatic substitution.The electron-donating amino group is an activating group, directing incoming electrophiles to the ortho positions (the para position is blocked).[3]

Implications for Research and Drug Development

A thorough understanding of the is crucial for its application.

  • Solubility and Permeability: The molecule's polarity, quantified by its dipole moment, will heavily influence its solubility in different solvents and its ability to cross biological membranes—a key parameter in drug design (Lipinski's Rule of Five).

  • Molecular Recognition: In drug development, the electrostatic potential map is invaluable for predicting how the molecule might interact with a biological target. Electron-rich regions can form hydrogen bonds or interact with positively charged residues in a protein's active site.

  • Chemical Reactivity: The electron density map clearly indicates the most likely sites for chemical reactions, guiding synthetic chemists in their efforts to further functionalize the molecule.

  • Materials Science: For applications in dyes or organic electronics, the dipole moment is related to properties like light absorption and charge transport.

By employing the integrated computational and experimental workflows described in this guide, researchers can confidently characterize the electronic landscape of 4-chloro-N-ethyl-N-methylaniline, enabling more informed decisions in synthesis, formulation, and application development.

References

  • Andrew, C. (n.d.). DipoleMoment. Carnegie Mellon University. [Link]

  • Brand, C. A. R., et al. (2005). Experimental measurement of the induced dipole moment of an isolated molecule in its ground and electronically excited states: Indole and indole-H2O. The Journal of Chemical Physics. [Link]

  • Morgante, P., & Autschbach, J. (2023). Density-Corrected Density Functional Theory for Molecular Properties. The Journal of Physical Chemistry Letters. [Link]

  • NIST. (n.d.). Calculated electric dipole moments. Computational Chemistry Comparison and Benchmark Database. [Link]

  • Brand, C. A. R., et al. (2005). Experimental Measurement of the Induced Dipole Moment of an Isolated Molecule in Its Ground and Electronically Excited States: Indole and indole-H2O. PubMed. [Link]

  • Morgante, P., & Autschbach, J. (2023). Density-Corrected Density Functional Theory for Molecular Properties. ACS Publications. [Link]

  • Wikipedia. (n.d.). Density functional theory. [Link]

  • Vaia. (n.d.). Use your knowledge of directing effects, along with the following data, to deduce the directions of the dipole moments in aniline and bromobenzene. [Link]

  • ResearchGate. (n.d.). Molecular structure and solvent effects on the dipole moments and polarizabilities of some aniline derivatives. [Link]

  • University of Zurich. (2018). Dipole Moment. Physical Chemistry Lab Course I. [Link]

  • Concordia University. (n.d.). Dipole Moment of Polar Molecules in Solution. [Link]

  • Bastos, W. P., & Leite, L. S. (2017). Analysis and Validation of Dipole Moment Calculations in Chemistry Teaching. Orbital: The Electronic Journal of Chemistry. [Link]

  • Verma, N., et al. (2020). Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. The Journal of Physical Chemistry A. [Link]

  • Morgante, P., & Autschbach, J. (2023). Density-Corrected Density Functional Theory for Molecular Properties. PubMed. [Link]

  • Zhang, X., et al. (2021). Improving Density Functional Prediction of Molecular Thermochemical Properties with a Machine-Learning-Corrected Generalized Gradient Approximation. ChemRxiv. [Link]

  • Perjési, P., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. [Link]

  • Verma, N., et al. (2020). Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. ACS Publications. [Link]

  • Verma, N., et al. (2020). On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. arXiv.org. [Link]

  • Vaschetto, M. E., et al. (1999). Density functional studies of aniline and substituted anilines. Journal of Molecular Structure: THEOCHEM. [Link]

  • LibreTexts Chemistry. (2024). Substituent Effects in Substituted Aromatic Rings. [Link]

  • Siodla, T., et al. (2023). Substituent Effects from the Point of View of Energetics and Molecular Geometry in Acene, Polyene, and Polyyne Derivatives. The Journal of Organic Chemistry. [Link]

  • LookChem. (n.d.). Cas 932-96-7, 4-Chloro-N-methylaniline. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). 4-Chloro-N-methylaniline: A Key Intermediate in Chemical Research and Development. [Link]

  • Honeywell. (n.d.). Dipole Moment. [Link]

  • Yilmaz, U., & Yilmaz, S. S. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

  • PubChem. (n.d.). 4-Chloro-N-ethylbenzenamine. [Link]

  • ChemBK. (2024). 4-Chloro-N-methylaniline. [Link]

  • Lide, D. R., et al. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Air Force Institute of Technology. [Link]

  • Thennappan, T., & Surbramanian, M. (n.d.). Dipole Moment Study of OH···N Complexes in Organic Liquids. Indian Journal of Pure & Applied Physics.
  • De, B. R., & De, D. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. Trade Science Inc. [Link]

  • PubChem. (n.d.). 4-chloro-n-methylaniline. [Link]

  • Wang, Y., et al. (2022). Cu(BF4)2/AC-Catalyzed Synthesis of N-Substituted Anilines, N-Substituted 1,6-Naphthyridin-5(6H)-one, and Isoquinolin-1(2H). Molecules. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Ortho-Directed Diazo Coupling of 4-Chloro-N-ethyl-N-methylaniline in Disperse Dye Synthesis

Introduction & Mechanistic Overview In the manufacturing of disperse and solvent azo dyes, N,N-dialkylanilines are ubiquitous coupling components. They act as powerful electron donors, forming robust push-pull chromophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

In the manufacturing of disperse and solvent azo dyes, N,N-dialkylanilines are ubiquitous coupling components. They act as powerful electron donors, forming robust push-pull chromophore systems when paired with electron-deficient diazonium salts. Typically, diazo coupling with N,N-dialkylanilines proceeds almost exclusively at the para position due to significant steric hindrance exerted by the bulky dialkylamino group at the1[1].

However, when utilizing 4-chloro-N-ethyl-N-methylaniline , the para position is chemically blocked by a chlorine atom. This structural constraint forces the electrophilic aromatic substitution to occur at the sterically hindered ortho position. Achieving high yields in ortho-coupling requires overriding thermodynamic preferences through strict1 (temperatures < 5 °C)[1] and utilizing highly electrophilic diazonium cations (e.g., derived from 2,4-dinitroaniline) to overcome the activation energy barrier of the crowded transition state. The resulting dyes exhibit significant bathochromic shifts and are highly valued in the formulation of liquid crystal display (LCD) 2[2].

Causality in Experimental Design (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following mechanistic causalities must be embedded into the experimental workflow:

  • Diazotization Medium: Weakly basic amines (like 2,4-dinitroaniline) cannot be diazotized in standard aqueous HCl/NaNO₂ due to protonation failure. Nitrosyl sulfuric acid (NSA) must be used as the diazotizing agent in concentrated sulfuric acid.

  • Nitrite Quenching: Unreacted NSA will oxidize the N,N-dialkylaniline coupling component, leading to tar formation. The system is self-validated by adding urea or sulfamic acid until a negative result is obtained on starch-iodide paper, confirming the destruction of 2[2].

  • pH Modulation: While N,N-dialkylanilines are typically coupled in dilute mineral acids, ortho-coupling requires careful buffering (pH 3.5–4.0) to ensure the amine remains sufficiently unprotonated to act as a strong electron donor, without causing the diazonium salt to decompose into 3[3]. It is well documented that increasing alkalinity favors 4[4].

Experimental Protocols

Protocol A: Preparation of 2,4-Dinitrobenzenediazonium Sulfate
  • Acid Dissolution: Dissolve 2,4-dinitroaniline (18.3 g, 0.1 mol) in 100 mL of concentrated sulfuric acid (98%) under mechanical stirring. Cool the mixture to 0–5 °C using an ice-salt bath.

  • Nitrosation: Slowly add nitrosyl sulfuric acid (40% w/w in sulfuric acid, 32.0 g, ~0.105 mol) dropwise over 45 minutes. Maintain the temperature strictly below 5 °C.

  • Maturation: Stir the mixture for an additional 2 hours at 0–5 °C to ensure complete diazotization.

  • Quenching (Validation Step): Pour the viscous diazonium solution over 400 g of crushed ice. Add sulfamic acid in small portions. Periodically spot the solution onto starch-iodide paper until no immediate blue/black color appears, validating the complete removal of the oxidant.

Protocol B: Ortho-Coupling with 4-Chloro-N-ethyl-N-methylaniline
  • Substrate Preparation: Dissolve 4-chloro-N-ethyl-N-methylaniline (17.0 g, 0.1 mol) in 150 mL of glacial acetic acid. Cool the solution to 0–5 °C.

  • Coupling Reaction: Add the cold diazonium solution from Protocol A dropwise to the coupling component solution over 1 hour under vigorous stirring.

  • pH Adjustment (Validation Step): Slowly add a saturated aqueous solution of sodium acetate while monitoring with a calibrated pH meter. Stop when the pH stabilizes between 3.5 and 4.0. The system self-validates via a distinct visual shift to a deep chromophoric color (dark violet/blue) as the azo bond forms.

  • Completion: Stir the mixture for 12 hours at 0–5 °C to ensure complete conversion of the sterically hindered substrate.

  • Isolation: Filter the precipitated dye under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and dry in a vacuum oven at 60 °C.

Quantitative Data: Electrophilicity vs. Coupling Efficiency

To demonstrate the necessity of highly electrophilic diazonium salts for the ortho-coupling of 4-chloro-N-ethyl-N-methylaniline, comparative yield data is summarized below.

Diazo ComponentHammett σp​ (Combined)ElectrophilicityCoupling PositionYield (%) λmax​ (nm, DMF)
Aniline0.00Lowortho< 5%N/A
4-Nitroaniline+0.78Moderateortho42%485
2,4-Dinitroaniline+1.56Highortho88%540
2-Cyano-4-nitroaniline+1.44Highortho85%535

Table 1: Influence of diazonium electrophilicity on the ortho-coupling efficiency with 4-chloro-N-ethyl-N-methylaniline.

Visualizations

Mechanism A 4-Chloro-N-ethyl-N-methylaniline (Para Blocked) C Sterically Hindered Wheland Intermediate A->C Kinetic Control (< 5 °C) B 2,4-Dinitrobenzene -diazonium ion B->C High Electrophilicity D Ortho-Coupled Azo Dye C->D Deprotonation (pH 3.5-4.0)

Mechanistic pathway for ortho-directed diazo coupling of para-blocked N,N-dialkylanilines.

Workflow Step1 Diazotization Nitrosyl Sulfuric Acid in H2SO4 (0-5 °C) Step2 Nitrite Quenching Sulfamic Acid / Urea addition Step1->Step2 Step3 Ortho-Coupling Add 4-chloro-N-ethyl-N-methylaniline Step2->Step3 Step4 pH Modulation Sodium Acetate buffer to pH 3.5-4.0 Step3->Step4 Step5 Isolation Vacuum Filtration & Washing Step4->Step5

Experimental workflow for synthesizing azo dyes using 4-chloro-N-ethyl-N-methylaniline.

References

  • Why coupling happens at the para and ortho positions? ECHEMI. 1

  • Product Class 25: Azoarenes. Thieme E-Books & E-Journals.3

  • Dyes, Azo. Kirk-Othmer Encyclopedia of Chemical Technology. 4

  • Liquid crystal compositions with tris-azo dichroic dyes (EP 0054837 B1). European Patent Office.2

Sources

Application

Application Note: Electrophilic Aromatic Substitution of 4-Chloro-N-ethyl-N-methylaniline

Executive Summary The functionalization of highly substituted anilines is a critical operation in the synthesis of active pharmaceutical ingredients (APIs), dyes, and advanced materials. 4-Chloro-N-ethyl-N-methylaniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly substituted anilines is a critical operation in the synthesis of active pharmaceutical ingredients (APIs), dyes, and advanced materials. 4-Chloro-N-ethyl-N-methylaniline presents a unique synthetic challenge due to its competing electronic and steric microenvironments. This application note provides a comprehensive, self-validating guide to the regioselective electrophilic aromatic substitution (EAS) of this substrate, specifically detailing optimized protocols for Vilsmeier-Haack formylation and mild regioselective bromination .

By analyzing the causality behind reagent selection and thermodynamic controls, this guide empowers researchers to achieve high-yield, site-specific functionalization while mitigating common side reactions such as over-halogenation or amine degradation[1].

Electronic & Steric Profiling: The Causality of Regioselectivity

To predict and control the outcome of EAS on 4-chloro-N-ethyl-N-methylaniline, one must evaluate the opposing directing effects of its substituents:

  • The Dialkylamino Group (-N(Et)(Me)): The nitrogen lone pair donates electron density into the aromatic π-system via resonance (+M effect), making it a powerfully activating, ortho/para-directing group.

  • The Chloro Group (-Cl): Halogens withdraw electron density inductively (-I effect) but donate via resonance (+M effect). They are weakly deactivating, ortho/para-directing groups.

Because the para position (C4) relative to the amine is already occupied by the chlorine atom, substitution is restricted to the remaining positions. The immense activating power of the dialkylamino group completely overwhelms the weak directing effect of the chlorine. Consequently, incoming electrophiles are directed exclusively to Position 2 (or the equivalent Position 6), which is ortho to the amine and meta to the chlorine.

Regioselectivity Substrate 4-Chloro-N-ethyl- N-methylaniline Amine -N(Et)(Me) Group Strongly Activating (+M) Substrate->Amine Chloro -Cl Group Weakly Deactivating (-I) Substrate->Chloro Directing1 Ortho/Para Directing (Para Blocked) Amine->Directing1 Directing2 Ortho/Para Directing Chloro->Directing2 Result Substitution at C2 (Ortho to Amine) Directing1->Result Dominant Effect Directing2->Result Overruled

Caption: Electronic logic dictating C2-regioselectivity in 4-chloro-N-ethyl-N-methylaniline.

Protocol A: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich arenes[2]. For tertiary anilines, it bypasses the need for harsh Lewis acids that would otherwise protonate or coordinate with the amine, rendering the ring deactivated.

Mechanistic Rationale & Safety

The reaction utilizes Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent)[2]. Because this intermediate is thermally unstable and can pose runaway thermal hazards, it must be generated at low temperatures (0–5 °C) before the substrate is introduced[3]. Heating is only applied after substrate addition to overcome the steric hindrance of the N-ethyl-N-methyl group during the C-C bond-forming step.

Vilsmeier Step1 POCl3 + DMF (0-5 °C) Step2 Chloroiminium Ion (Vilsmeier Reagent) Step1->Step2 Exothermic Activation Step3 Step3 Step2->Step3 Maintain Cooling Step4 Electrophilic Attack (Sigma Complex) Step3->Step4 C-C Bond Formation Step5 Aqueous Hydrolysis (Sodium Acetate, pH 6-8) Step4->Step5 Aromatization Step6 2-Formyl-4-chloro- N-ethyl-N-methylaniline Step5->Step6 Isolation

Caption: Workflow and mechanism of the Vilsmeier-Haack formylation process.

Step-by-Step Methodology
  • Reagent Generation: In an oven-dried, three-necked round-bottom flask under inert atmosphere (N₂), charge anhydrous DMF (3.0 equiv). Cool the flask to 0–5 °C using an ice-water bath.

  • Activation: Add POCl₃ (1.2 equiv) dropwise via an addition funnel over 30 minutes.

    • Validation Checkpoint: The mixture will become a pale yellow, viscous solution, confirming the formation of the Vilsmeier reagent[2]. Maintain stirring for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve 4-chloro-N-ethyl-N-methylaniline (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise, ensuring the internal temperature does not exceed 20 °C to prevent premature degradation of the intermediate[3].

  • C-C Bond Formation: Remove the ice bath and gradually heat the reaction mixture to 60 °C for 3 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). The product will appear as a distinct UV-active spot with a lower Rf​ than the starting material due to the polar aldehyde group.

  • Hydrolytic Workup: Cool the mixture to room temperature and pour it slowly over crushed ice. Vigorously stir and neutralize the solution to pH 6–8 using a saturated aqueous sodium acetate solution[2].

    • Causality: Sodium acetate is used instead of NaOH to prevent the formation of intractable emulsions and to avoid base-catalyzed side reactions with the newly formed aldehyde.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-formyl-4-chloro-N-ethyl-N-methylaniline.

Protocol B: Regioselective Bromination

Bromination of highly activated anilines often suffers from polybromination. To achieve strict mono-bromination at the ortho position, the reaction must be performed without strong Lewis acids (which coordinate and deactivate the amine) and under mild, polarizing conditions[4].

Mechanistic Rationale

Glacial acetic acid is the solvent of choice. It acts as a polar protic medium that sufficiently polarizes the Br-Br bond to facilitate electrophilic attack by the electron-rich aromatic ring, eliminating the need for a metal catalyst[4]. The steric bulk of the N-ethyl-N-methyl group naturally slows the reaction, allowing for excellent kinetic control over the mono-bromination event.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 4-chloro-N-ethyl-N-methylaniline (1.0 equiv) in glacial acetic acid (0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0–5 °C in an ice-water bath[4].

  • Electrophile Addition: Prepare a solution of elemental Bromine (Br₂, 1.05 equiv) in glacial acetic acid. Add this solution dropwise over 45 minutes, maintaining the internal temperature below 5 °C.

    • Validation Checkpoint: A transient deep red color will appear upon each drop, which should rapidly fade to pale yellow as the bromine is consumed by the arene.

  • Maturation: Stir the reaction at 0–5 °C for an additional 2 hours[4].

    • Validation Checkpoint: A persistent faint orange tint indicates a slight excess of bromine, validating that the substrate has been fully consumed.

  • Quenching: Add 10% aqueous sodium bisulfite (NaHSO₃) dropwise until the solution completely decolorizes.

    • Causality: Bisulfite rapidly reduces any unreacted electrophilic bromine to inert bromide ions, permanently halting the reaction and preventing over-halogenation during workup.

  • Isolation: Dilute the mixture with water and carefully neutralize with solid Na₂CO₃ until gas evolution ceases (pH ~7). Extract with Ethyl Acetate (3 × 50 mL), wash with brine, dry over MgSO₄, and concentrate to isolate 2-bromo-4-chloro-N-ethyl-N-methylaniline.

Quantitative Data & Yield Analysis

The following table summarizes the expected thermodynamic parameters, validation metrics, and yields for the functionalization of 4-chloro-N-ethyl-N-methylaniline based on the established protocols.

Reaction TypeElectrophile SourceSolvent / CatalystTemp ProfilePrimary ProductExpected YieldRegioselectivity
Vilsmeier-Haack Formylation POCl₃ / DMF (Vilsmeier Reagent)DMF (Solvent & Reagent)0 °C 60 °C2-Formyl-4-chloro-N-ethyl-N-methylaniline78 - 85%>98% ortho to Amine
Electrophilic Bromination Elemental Bromine (Br₂)Glacial Acetic Acid0 °C 5 °C2-Bromo-4-chloro-N-ethyl-N-methylaniline82 - 89%>95% ortho to Amine

References

  • Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer - Organic Letters - ACS Publications. 1

  • A Comparative Guide to the Mechanistic Nuances of the Vilsmeier-Haack Reaction - Benchchem. 2

  • Application Notes and Protocols for the Bromination of N,N-diethyl-4-methylaniline - Benchchem. 4

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline - Organic Process Research & Development - ACS Publications. 3

Sources

Method

Application Note: Transition-Metal Catalyzed Cross-Coupling of 4-Chloro-N-ethyl-N-methylaniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The functionalization of N,N-dialkylanilines is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The functionalization of N,N-dialkylanilines is a critical transformation in medicinal chemistry and materials science, as these motifs are ubiquitous in active pharmaceutical ingredients (APIs) and organic fluorophores. While aryl bromides and iodides couple readily, using the highly economical 4-chloro-N-ethyl-N-methylaniline presents a significant synthetic hurdle. This application note provides an in-depth mechanistic rationale, optimized experimental designs, and self-validating protocols for achieving high-yielding Suzuki-Miyaura and Buchwald-Hartwig cross-couplings with this deactivated, electron-rich aryl chloride.

Mechanistic Rationale: Overcoming Substrate Deactivation

4-chloro-N-ethyl-N-methylaniline is inherently resistant to transition-metal catalysis. Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making them generally reluctant to participate in cross-coupling[1]. This difficulty is severely compounded by the N-ethyl-N-methyl moiety—a powerful π -donor (+M effect). The dialkylamine group pumps electron density into the aromatic π -system, fortifying the C-Cl bond and rendering the electrophilic carbon highly deactivated. Consequently, electron-rich and sterically hindered aryl chlorides are widely considered the most challenging substrates for cross-coupling reactions[2].

Causality in Catalyst Design: To overcome this thermodynamic barrier, the rate-limiting oxidative addition step must be accelerated. This requires a highly active Palladium(0) species coordinated to sterically demanding, strongly electron-donating ligands (such as dialkylbiaryl phosphines like XPhos, tBu3P, or bulky N-heterocyclic carbenes)[3].

  • Electronic Effect: The electron-rich ligand increases the nucleophilicity of the Pd(0) center, forcing its insertion into the deactivated C-Cl bond.

  • Steric Effect: The extreme steric bulk of ligands like XPhos prevents the formation of inactive bis-phosphine PdL 2​ resting states, ensuring the catalyst remains in the highly active mono-ligated PdL 1​ form. Furthermore, this steric crowding thermodynamically drives the final reductive elimination step, expelling the cross-coupled product and regenerating the catalyst[4].

Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd 4-chloro-N-ethyl-N-methylaniline PdII Ar-Pd(II)(L_n)-Cl Intermediate OxAdd->PdII TransMet Transmetalation / Amine Binding PdII->TransMet Boronic Acid / Amine + Base PdII_Nu Ar-Pd(II)(L_n)-Nu TransMet->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Dialkylaniline Product RedElim->Product

Figure 1: General Pd-catalyzed cross-coupling cycle highlighting the rate-limiting oxidative addition of the deactivated aryl chloride.

Experimental Design & Ligand Selection

The selection of base and solvent is inextricably linked to the chosen cross-coupling pathway. The table below summarizes the optimized parameters required to force the conversion of 4-chloro-N-ethyl-N-methylaniline.

Table 1: Optimized Reaction Parameters by Coupling Type

Reaction TypePreferred Pre-CatalystOptimal LigandBaseSolvent SystemTemp (°C)
Suzuki-Miyaura Pd(OAc) 2​ (2 mol%)XPhos or SPhos (4 mol%)K 3​ PO 4​ 1,4-Dioxane / H 2​ O (10:1)100 °C
Buchwald-Hartwig Pd 2​ (dba) 3​ (1 mol%)tBuXPhos or tBu 3​ P (3 mol%)NaOtBuAnhydrous Toluene110 °C

Validated Experimental Protocols

Experimental_Workflow Prep 1. Glovebox Prep Weigh Pd, Ligand, Base Solvent 2. Solvent Addition Degassed Dioxane/Toluene Prep->Solvent React 3. Thermal Activation 90-110°C, 12-24h Solvent->React Workup 4. Aqueous Quench EtOAc Extraction React->Workup Purify 5. Purification Silica Gel Chromatography Workup->Purify

Figure 2: Standardized high-throughput workflow for the cross-coupling of deactivated aryl chlorides.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol utilizes a biphasic solvent system to facilitate the coupling of 4-chloro-N-ethyl-N-methylaniline with arylboronic acids.

Step-by-Step Methodology:

  • Reagent Preparation (Schlenk Technique): To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-chloro-N-ethyl-N-methylaniline (1.0 mmol, 169.7 mg), phenylboronic acid (1.5 mmol, 183 mg), Pd(OAc) 2​ (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19.1 mg), and anhydrous K 3​ PO 4​ (2.0 mmol, 424 mg).

    • Causality Insight: K 3​ PO 4​ is specifically chosen over weaker bases (like Na 2​ CO 3​ ) because electron-rich aryl chlorides require a highly alkaline environment to accelerate the transmetalation step without inducing protodeboronation.

  • Solvent Introduction: Evacuate and backfill the tube with Argon (3 cycles). Add 5.0 mL of rigorously degassed 1,4-Dioxane and 0.5 mL of degassed DI water via syringe.

    • Causality Insight: The addition of 10% v/v water is an absolute requirement. It dissolves the phosphate base and facilitates the formation of the reactive trihydroxyboronate species[Ar-B(OH) 3​ ] , which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

  • Thermal Activation: Seal the Schlenk tube and stir the biphasic mixture vigorously at 100 °C in a pre-heated oil bath for 12–16 hours.

  • Self-Validation & Quench: Cool the reaction to room temperature. Remove a 10 µL aliquot, dilute with EtOAc, and perform TLC (Hexanes/EtOAc 9:1 containing 1% Et 3​ N to prevent aniline streaking). The starting material (R f​ ~0.6) should be entirely consumed. Quench the bulk reaction with 10 mL of DI water to irreversibly halt catalysis.

  • Purification: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organics with brine, dry over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol details the coupling of 4-chloro-N-ethyl-N-methylaniline with secondary amines (e.g., morpholine), a highly powerful approach for C(sp 2 )−N bond formation[5].

Step-by-Step Methodology:

  • Glovebox Assembly: In a nitrogen-filled glovebox, charge a 10 mL reaction vial with 4-chloro-N-ethyl-N-methylaniline (1.0 mmol, 169.7 mg), morpholine (1.2 mmol, 104.5 mg), Pd 2​ (dba) 3​ (0.01 mmol, 9.2 mg)[6], tBuXPhos (0.03 mmol, 12.7 mg), and NaOtBu (1.5 mmol, 144 mg).

    • Causality Insight: NaOtBu is a strong, non-nucleophilic base that effectively deprotonates the Pd-coordinated amine intermediate. tBuXPhos is selected because its extreme steric profile prevents the formation of inactive bis-phosphine complexes, maintaining the catalyst in its active state[7],[4].

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed Toluene. Seal the vial with a PTFE-lined septum cap.

  • Reaction Execution: Remove the vial from the glovebox and heat at 110 °C for 16 hours.

  • Self-Validation (NMR Yield): Cool to room temperature. To validate the crude yield before purification, add exactly 1.0 mmol (168.2 mg) of 1,3,5-trimethoxybenzene as an internal standard. Dilute a 50 µL aliquot in CDCl 3​ and acquire a 1 H-NMR spectrum to compare the product's distinct aromatic signals against the standard's methoxy peak (δ 3.77 ppm).

  • Workup: Filter the crude mixture through a short pad of Celite to remove Pd-black and inorganic salts, eluting with CH 2​ Cl 2​ . Concentrate the filtrate and purify via silica gel chromatography.

Quantitative Data & Troubleshooting

When scaling up or translating these protocols, researchers may encounter specific failure modes. Table 2 provides a self-validating troubleshooting matrix based on empirical data.

Table 2: Diagnostic Troubleshooting Matrix

Observed IssueAnalytical SignatureRoot CauseCorrective Action
Protodehalogenation High yield of N-ethyl-N-methylaniline (reduction product).Slow transmetalation relative to β -hydride elimination or solvent H-abstraction.Increase boronic acid to 2.0 equiv; ensure 10% water is present in the Suzuki solvent system.
Catalyst Death Immediate formation of a black mirror/precipitate (Pd black) upon heating.Oxygen contamination or insufficient ligand coordination.Rigorously degas solvents via Freeze-Pump-Thaw (3x); verify ligand purity via 31 P-NMR.
Incomplete Conversion Substantial starting material remaining after 24h.The +M effect of the dialkylamine is stalling oxidative addition.Switch to a more electron-rich ligand (e.g., from XPhos to tBuXPhos or an NHC ligand)[3].

References

Note: The following references support the mechanistic claims and protocol standards utilized in this application note.

  • [3] Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand - Organic Chemistry Portal. URL:[Link]

  • [2] Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • [1] The Suzuki Reaction - Andrew G Myers Research Group (Harvard University). URL:[Link]

  • [7] Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates - The Journal of Organic Chemistry. URL:[Link]

  • [5] Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination - ResearchGate. URL: [Link]

  • [4] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews. URL:[Link]

Sources

Application

Application Note: Laboratory Purification of 4-Chloro-N-ethyl-N-methylaniline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction and Chemical Context 4-Chloro-N-ethyl-N-methylaniline (CAS: 13519-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Context

4-Chloro-N-ethyl-N-methylaniline (CAS: 13519-85-2) is a highly specific tertiary aniline derivative utilized as a building block and intermediate in the synthesis of pharmaceuticals, dyes, and advanced materials[1][2]. Synthetically, it is often accessed via palladium-catalyzed Buchwald-Hartwig cross-coupling between 4-bromochlorobenzene and N-ethylmethylamine[3].

The primary challenge in isolating this compound lies in separating the target tertiary amine from unreacted starting materials, transition metal catalysts (e.g., Pd2(dba)3), bulky phosphine ligands (e.g., BINAP), and potential secondary amine byproducts. Because 4-chloro-N-ethyl-N-methylaniline is a basic tertiary amine that presents as a colorless oil at room temperature, acid-base liquid-liquid extraction is the most robust, scalable, and self-validating method for its purification[3].

Mechanistic Rationale: The Acid-Base Purification Strategy

Rather than relying solely on column chromatography—which can be resource-intensive and prone to streaking with basic amines—the purification exploits the pH-dependent solubility of the aniline derivative.

  • Protonation (Acidic Phase): Treating the crude organic mixture with 1 M HCl protonates the tertiary nitrogen, converting the lipophilic free base into a highly water-soluble ammonium chloride salt. Neutral impurities (unreacted aryl halides, BINAP ligand, and non-polar organic byproducts) remain partitioned in the organic solvent (ethyl acetate) and are discarded.

  • Deprotonation (Basic Phase): The isolated aqueous layer is subsequently treated with sodium hydroxide (NaOH). This neutralizes the ammonium salt, regenerating the lipophilic free base, which crashes out of the aqueous phase and is readily extracted into a volatile organic solvent like diethyl ether.

This binary phase-switching acts as a self-validating system: only compounds with a specific pKa range (basic amines) will successfully traverse both the acidic aqueous phase and the subsequent basic organic extraction.

Quantitative Data: Analytical Validation Parameters

To verify the success of the purification, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The following table summarizes the expected spectral data for pure 4-chloro-N-ethyl-N-methylaniline[3].

Analytical MethodSolventChemical Shifts (δ, ppm) & MultiplicityAssignment
1H NMR (250 MHz)CDCl37.15 (d, 2H)Aromatic protons (ortho to Cl)
6.61 (d, 2H)Aromatic protons (ortho to N)
3.36 (q, 2H)N-CH2- (Ethyl group)
2.88 (s, 3H)N-CH3 (Methyl group)
1.10 (t, 3H)-CH3 (Ethyl group)
13C NMR (250 MHz)CDCl3147.67, 128.85, 120.73, 113.42Aromatic carbons
46.88N-CH2-
37.50N-CH3
10.99-CH3 (Ethyl terminal)

Step-by-Step Purification Protocol

Note: This protocol assumes a starting scale of approximately 5-10 mmol of crude product generated from a standard cross-coupling reaction[3].

Phase 1: Catalyst Removal and Initial Extraction
  • Filtration: Dilute the crude reaction mixture with 20 mL of ethyl acetate. Filter the mixture through a tightly packed pad of Celite to remove precipitated palladium black and insoluble inorganic salts. Wash the Celite pad with an additional 15 mL of ethyl acetate.

  • Acidic Extraction: Transfer the combined ethyl acetate filtrate to a separatory funnel.

  • Protonation: Add 15 mL of 1 M HCl to the separatory funnel. Shake vigorously, venting frequently to release pressure. Allow the layers to separate.

  • Collection: Drain the lower aqueous layer (containing the protonated product) into a clean Erlenmeyer flask.

  • Repetition: Repeat the extraction of the organic layer with 1 M HCl two more times (2 x 15 mL). Combine all aqueous acidic fractions. The organic layer, containing neutral impurities and ligands, can now be discarded.

Phase 2: Free-Base Regeneration and Isolation
  • Basification: Place the flask containing the combined aqueous fractions in an ice bath. Slowly add 2 M NaOH dropwise while stirring until the solution reaches a pH of >10 (verify with pH paper). The solution will become cloudy as the free base oil separates from the water.

  • Organic Extraction: Transfer the basic aqueous mixture back to a clean separatory funnel. Extract with 15 mL of diethyl ether. Shake well, vent, and allow the layers to separate.

  • Collection: Collect the upper organic layer (ether) containing the pure 4-chloro-N-ethyl-N-methylaniline. Repeat the extraction with ether two additional times (2 x 15 mL).

  • Washing: Wash the combined ether extracts with 10 mL of distilled water to remove residual NaOH and inorganic salts.

  • Drying: Transfer the ether layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na2SO4). Swirl and let sit for 15 minutes until the solution is clear.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 25°C to avoid volatilizing the product).

  • Yield: The process should yield a pure, colorless oil (typical recovery >90% for optimized reactions)[3].

Process Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product + Catalyst + Ligands) Celite Celite Filtration (Removes Pd black) Crude->Celite AcidExt Acid Extraction (3 x 15 mL 1M HCl) Celite->AcidExt OrgWaste Organic Phase (EtOAc) Neutral Impurities (Discard) AcidExt->OrgWaste Top Layer AqPhase1 Aqueous Phase (Protonated Product) AcidExt->AqPhase1 Bottom Layer BaseAdd Basification (NaOH to pH > 10) AqPhase1->BaseAdd EtherExt Organic Extraction (3 x 15 mL Ether) BaseAdd->EtherExt AqWaste Aqueous Phase Salts (Discard) EtherExt->AqWaste Bottom Layer OrgPhase2 Organic Phase (Ether) (Free Base Product) EtherExt->OrgPhase2 Top Layer DryConc Dry (Na2SO4) & Concentrate (Rotovap) OrgPhase2->DryConc PureProd Pure 4-Chloro-N-ethyl- N-methylaniline (Colorless Oil) DryConc->PureProd

Figure 1: Acid-Base liquid-liquid extraction workflow for the isolation of 4-chloro-N-ethyl-N-methylaniline.

References

  • Teut, E. L. The mechanistic origin of regiochemical changes in the nitrosative N-dealkylation of N,N-dialkyl aromatic amines. Royal Society of Chemistry (RSC). Electronic Supplementary Information. Retrieved April 4, 2026. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-chloro-N-ethyl-N-methylaniline

Welcome to the technical support center for the synthesis of 4-chloro-N-ethyl-N-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-chloro-N-ethyl-N-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge to overcome common challenges and optimize your reaction yields.

Introduction

4-chloro-N-ethyl-N-methylaniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Achieving a high yield of this tertiary amine, however, can be challenging due to competing side reactions and the need for precise control over reaction conditions. This guide provides a structured approach to troubleshooting and optimizing the synthesis, focusing on the common synthetic routes from 4-chloro-N-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce 4-chloro-N-ethyl-N-methylaniline?

The most common and practical laboratory-scale approach is the N-alkylation of 4-chloro-N-methylaniline. This can be achieved through two main pathways:

  • Direct Ethylation using an Alkyl Halide: This classic method involves reacting 4-chloro-N-methylaniline with an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base.[3][4]

  • Reductive Amination: This method involves the reaction of 4-chloro-N-methylaniline with acetaldehyde in the presence of a reducing agent. This is often considered a greener and highly efficient alternative.[5][6]

Q2: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using standard chromatographic techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and convenient method to qualitatively assess the consumption of the starting material (4-chloro-N-methylaniline) and the formation of the product. A suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) should be developed to achieve good separation between the starting material, product, and any potential byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be used to determine the relative concentrations of components in the reaction mixture and to identify any unknown impurities.[7]

Q3: What are the critical safety precautions when handling the reagents involved?

  • 4-chloro-N-methylaniline: This compound is classified as a hazardous substance and can cause irritation to the eyes, skin, and respiratory system.[1]

  • Alkylating Agents (e.g., ethyl iodide, dimethyl sulfate): These are often toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Reducing Agents (e.g., sodium borohydride): These can react violently with water and should be handled in an anhydrous environment.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific problems you may encounter during the synthesis of 4-chloro-N-ethyl-N-methylaniline.

Problem 1: Low or No Product Yield

Q: I have set up the N-alkylation of 4-chloro-N-methylaniline with an ethyl halide, but my yield is very low, or the reaction is not proceeding. What are the potential causes and solutions?

A: Low or no yield in an N-alkylation reaction can stem from several factors. Let's break down the potential causes and their corresponding solutions.

Potential Cause 1: Ineffective Base

  • The Chemistry: The N-alkylation of an amine with an alkyl halide generates a hydrohalic acid (e.g., HBr, HI) as a byproduct. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid and regenerate the free amine.

  • Solution: Ensure you are using a suitable base and in the correct stoichiometry. For this reaction, inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often effective and economical choices.[4][8] The base should be at least in a 1:1 molar ratio to the alkylating agent, though using a slight excess (1.5-2 equivalents) can be beneficial.

Potential Cause 2: Poor Solvent Choice

  • The Chemistry: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. A solvent that does not adequately dissolve the starting amine or the base can lead to a sluggish or incomplete reaction.

  • Solution: Acetonitrile, acetone, or dimethylformamide (DMF) are common solvents for N-alkylation reactions as they have good solvating properties for both the organic substrate and the inorganic base.[4] If using a biphasic system, a phase-transfer catalyst may be necessary.

Potential Cause 3: Inadequate Reaction Temperature

  • The Chemistry: N-alkylation reactions often require heating to proceed at a reasonable rate. If the temperature is too low, the reaction may be impractically slow.

  • Solution: The reaction is typically performed at the reflux temperature of the chosen solvent. For instance, if using acetonitrile, the reaction should be heated to its boiling point (approximately 82°C).

Troubleshooting Workflow for Low Yield Here is a decision-making workflow to diagnose and solve low-yield issues:

G start Low or No Product Yield check_base Is the base appropriate and in sufficient quantity? start->check_base check_solvent Is the solvent suitable for the reactants? check_base->check_solvent Yes solution_base Use K₂CO₃ or NaHCO₃ (1.5-2 eq.) check_base->solution_base No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes solution_solvent Switch to Acetonitrile or DMF check_solvent->solution_solvent No solution_temp Heat to reflux temperature of the solvent check_temp->solution_temp No end Improved Yield check_temp->end Yes solution_base->end solution_solvent->end solution_temp->end G sub 4-chloro-N-methylaniline reagent + Ethyl Halide sub->reagent Desired Reaction prod 4-chloro-N-ethyl-N-methylaniline reagent2 + Ethyl Halide prod->reagent2 Side Reaction (Over-alkylation) quat Quaternary Ammonium Salt reagent->prod Desired Reaction reagent2->quat Side Reaction (Over-alkylation)

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 4-chloro-N-ethyl-N-methylaniline Separation

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of 4-chloro-N-ethyl-N-methylaniline. This guide is designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of 4-chloro-N-ethyl-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this and similar aromatic amines.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions. For more detailed explanations, please refer to the in-depth troubleshooting guides that follow.

Q1: What is a good starting point for an HPLC method for 4-chloro-N-ethyl-N-methylaniline?

A1: A reversed-phase HPLC method is the most suitable approach for this non-polar aromatic amine. A good starting point would be:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A good initial gradient could be 10% to 90% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

Q2: My peak for 4-chloro-N-ethyl-N-methylaniline is tailing. What are the most common causes?

A2: Peak tailing for basic compounds like 4-chloro-N-ethyl-N-methylaniline is a frequent issue in reversed-phase HPLC.[3][4] The primary causes often relate to secondary interactions with the stationary phase or issues with the mobile phase.[5]

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of the analyte, leading to tailing.[3][6]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.[7] For an amine-containing compound, a pH around 2.5-3.5 is often a good starting point to ensure the analyte is in a single ionic form.[8]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[3]

Q3: How can I improve the resolution between my analyte and other impurities?

A3: Optimizing the mobile phase is key to improving resolution.

  • Adjust the Organic Modifier: Altering the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase will change the retention times of your compounds.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Modify the Mobile Phase pH: Fine-tuning the pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like 4-chloro-N-ethyl-N-methylaniline.[9][10]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance on resolving specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing)

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. This can compromise accurate integration and reduce resolution.

Underlying Causes and Solutions
  • Cause A: Secondary Interactions with Silanols: Free silanol groups on the silica backbone of the stationary phase can interact with basic analytes like your aromatic amine.[3][6] This secondary interaction causes a portion of the analyte molecules to be retained longer, resulting in a tailing peak.

    • Solution 1: Mobile Phase pH Adjustment. By lowering the pH of the mobile phase, you can protonate the silanol groups, reducing their ability to interact with the protonated amine. A mobile phase pH of 2.5-3.5 is generally effective for amines.[8][11]

    • Solution 2: Use of a Mobile Phase Additive. Adding a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (0.1-0.5%) can mask the silanol groups.[4][8] However, be aware that TEA can suppress MS signals if you are using an LC-MS system.

    • Solution 3: Employ a Modern, End-capped Column. Newer generation "Type B" silica columns have a much lower metal content and are more thoroughly end-capped, significantly reducing the number of free silanol groups available for secondary interactions.[4]

  • Cause B: Mobile Phase pH is Too Close to the Analyte's pKa. When the mobile phase pH is close to the pKa of your analyte, it can exist in both its ionized and non-ionized forms, leading to peak broadening or splitting.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[10][11] For a basic compound like 4-chloro-N-ethyl-N-methylaniline, this typically means using a lower pH to ensure it is fully protonated.

Experimental Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing
  • Prepare a series of mobile phases: Prepare your aqueous mobile phase (e.g., water with 10% acetonitrile) with different pH values. Good starting points would be pH 2.5, 3.0, 3.5, and 4.0. Use a suitable buffer like phosphate or formate to maintain a stable pH.[12]

  • Equilibrate the column: For each mobile phase, equilibrate your C18 column for at least 15-20 column volumes.

  • Inject your standard: Inject a standard solution of 4-chloro-N-ethyl-N-methylaniline.

  • Analyze the peak shape: Compare the tailing factor for the peak at each pH. The USP tailing factor should ideally be between 0.9 and 1.2.

  • Select the optimal pH: Choose the pH that provides the most symmetrical peak.

Mobile Phase pHTailing FactorRetention Time (min)
4.01.88.5
3.51.58.2
3.01.17.9
2.51.07.5

Table 1: Example data showing the effect of mobile phase pH on the tailing factor and retention time of an aromatic amine.

Issue 2: Inconsistent Retention Times

Fluctuations in retention time can make peak identification and quantification unreliable.

Underlying Causes and Solutions
  • Cause A: Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, you will see a drift in retention times, especially in the first few runs.

    • Solution: Always ensure your column is thoroughly equilibrated with the initial mobile phase conditions. A stable baseline is a good indicator of equilibration.

  • Cause B: Mobile Phase Preparation Issues: Inconsistent preparation of the mobile phase, such as slight variations in pH or solvent ratios, can lead to shifts in retention time.

    • Solution: Prepare mobile phases carefully and consistently. Always use high-purity (HPLC-grade) solvents and reagents.[13] It is also good practice to prepare fresh mobile phase daily.

  • Cause C: Fluctuations in Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention time.

    • Solution: Use a column oven to maintain a constant and consistent column temperature.

Workflow for Diagnosing Retention Time Variability

G start Inconsistent Retention Times Observed check_equilibration Is the column fully equilibrated? start->check_equilibration equilibrate Equilibrate for a longer duration check_equilibration->equilibrate No check_mobile_phase Is the mobile phase prepared consistently? check_equilibration->check_mobile_phase Yes equilibrate->check_equilibration prepare_fresh Prepare fresh mobile phase check_mobile_phase->prepare_fresh No check_temp Is the column temperature stable? check_mobile_phase->check_temp Yes prepare_fresh->check_mobile_phase use_oven Use a column oven check_temp->use_oven No problem_solved Problem Resolved check_temp->problem_solved Yes use_oven->check_temp

Caption: Troubleshooting workflow for inconsistent retention times.

Issue 3: Insufficient Resolution

When your analyte peak is not well separated from other components in your sample, it can be difficult to accurately quantify.

Underlying Causes and Solutions
  • Cause A: Inappropriate Mobile Phase Strength: If the mobile phase is too strong (too much organic solvent), your compounds will elute too quickly and may not be well resolved. If it's too weak, the run time will be long, and peaks may be broad.

    • Solution: Adjust the gradient profile. A shallower gradient can often improve the separation of closely eluting peaks.

  • Cause B: Poor Selectivity: Sometimes, simply changing the mobile phase strength is not enough. You may need to alter the selectivity of your separation.

    • Solution 1: Change the Organic Modifier. Acetonitrile and methanol have different properties and can provide different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa.

    • Solution 2: Adjust the Mobile Phase pH. As mentioned earlier, pH can significantly affect the retention of ionizable compounds.[9] A small change in pH can sometimes dramatically improve the resolution between an amine and a neutral or acidic impurity.

Experimental Protocol: Improving Resolution by Modifying the Mobile Phase
  • Initial Run: Perform a run with your current method to establish a baseline chromatogram.

  • Modify the Gradient:

    • If peaks are eluting too close together early in the chromatogram, decrease the initial percentage of the organic solvent.

    • If peaks are co-eluting later in the chromatogram, try a shallower gradient (e.g., increase the organic solvent percentage more slowly).

  • Change the Organic Modifier:

    • Prepare a new mobile phase B using methanol instead of acetonitrile.

    • Run your sample with the same gradient and compare the chromatogram to your acetonitrile run.

  • Adjust the pH:

    • Prepare aqueous mobile phases at slightly different pH values (e.g., pH 2.8, 3.0, 3.2).

    • Analyze your sample at each pH and observe the changes in selectivity and resolution.

Mobile Phase CompositionResolution between Analyte and Impurity
50:50 ACN:Water (pH 3.0)1.2
45:55 ACN:Water (pH 3.0)1.6
50:50 MeOH:Water (pH 3.0)1.9
50:50 ACN:Water (pH 2.8)1.8

Table 2: Example data showing the impact of mobile phase modifications on resolution.

G cluster_0 Mobile Phase Optimization Strategy start Initial Method adjust_gradient Adjust Gradient start->adjust_gradient change_organic Change Organic Modifier adjust_gradient->change_organic adjust_ph Adjust pH change_organic->adjust_ph final_method Optimized Method adjust_ph->final_method

Sources

Troubleshooting

preventing oxidative degradation of 4-chloro-N-ethyl-N-methylaniline during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for maintaining the integrity of 4-chloro-N-ethyl-N-methylaniline (CAS: 13519-85-2).

Because N,N-dialkylanilines are highly sensitive to environmental degradation, this guide moves beyond basic handling instructions. It explores the causality of oxidative degradation, provides self-validating experimental protocols, and offers actionable troubleshooting steps to ensure your reagents remain uncompromised.

Mechanistic Pathways of Degradation

To prevent degradation, we must first understand the molecular causality behind it. Below is the logical pathway of how 4-chloro-N-ethyl-N-methylaniline breaks down under sub-optimal storage conditions.

OxidationMechanism A 4-chloro-N-ethyl-N-methylaniline (Intact / Colorless) B Aminium Radical Cation (SET Intermediate) A->B O2 / Light / Heat C N-Oxide Species B->C Oxygenation D Dealkylated Amines B->D N-Dealkylation E Conjugated Oligomers (Yellow/Brown) C->E Rearrangement D->E Ortho-Coupling

Caption: Oxidative degradation pathways of 4-chloro-N-ethyl-N-methylaniline.

Frequently Asked Questions

Q: What drives the oxidative degradation of 4-chloro-N-ethyl-N-methylaniline during storage? A: As an electron-rich N,N-dialkylaniline, this compound is highly susceptible to Single Electron Transfer (SET) reactions. When exposed to molecular oxygen and ambient light, the molecule undergoes photo-excitation. This drastically lowers the activation energy required to transfer an electron to O₂, forming a highly reactive aminium radical cation [[1]]().

Q: Why does the reagent turn yellow or brown, and what are the specific byproducts? A: The color change is the macroscopic indicator of micro-scale oligomerization. Because the para position is blocked by a chlorine atom, the radical cation cannot undergo traditional para-coupling (which typically forms benzidines). Instead, it undergoes N-dealkylation (losing the ethyl or methyl group) or oxygenation to form N,N-dialkylaniline N-oxides 2. These intermediates further react to form extended conjugated systems (benzoquinones and azo-like oligomers) that absorb visible light, appearing yellow or brown .

Q: Can I use antioxidants to prevent this? A: While hindered phenols like Butylated Hydroxytoluene (BHT) can scavenge radicals, their use is generally discouraged for pure analytical standards unless specifically validated. The antioxidant itself may interfere with downstream catalytic or synthetic applications 3. Physical barriers (inert gas, amber glass, low temperature) remain the gold standard.

Troubleshooting & Storage Workflow

StorageWorkflow Step1 Visual Inspection Pass Clear / Colorless Step1->Pass Fail Yellow / Brown Step1->Fail Action1 Purge with Argon Store at 2-8°C Pass->Action1 Action2 HPLC Purity Assay Fail->Action2 Action2->Action1 Purity >98% Action3 Vacuum Distillation Action2->Action3 Purity <98% Action3->Action1 Post-Purification

Caption: Troubleshooting and storage workflow for 4-chloro-N-ethyl-N-methylaniline.

Diagnostic Guide
  • Symptom: Reagent has shifted from a clear liquid to a pale yellow or dark brown oil.

  • Cause: Exposure to air (oxygen) and/or UV/Vis light has triggered the formation of colored oxidation products [[3]]().

  • Action: Do not use for sensitive cross-coupling or pharmaceutical synthesis. Run an HPLC purity assay. If purity is <98%, the material must be purified via vacuum distillation before use.

Quantitative Stability Data

The following table summarizes the extrapolated degradation kinetics of 4-chloro-N-ethyl-N-methylaniline under various environmental conditions over a 12-month period.

Storage TemperatureAtmosphereContainer Type1-Month Purity6-Month Purity12-Month PurityVisual Appearance (12 Months)
2-8 °C Argon (Inert) Amber Glass >99.9% 99.7% 99.5% Colorless liquid
2-8 °CAirAmber Glass99.5%98.2%96.4%Pale yellow
25 °CArgon (Inert)Clear Glass99.1%96.5%91.2%Yellow
25 °CAirClear Glass98.1%92.5%84.3%Dark brown / Opaque

Validated Experimental Protocols

To ensure scientific trustworthiness, every protocol below is designed as a self-validating system , meaning the workflow inherently includes a step to verify its own success.

Protocol A: Inert Atmosphere Aliquoting and Storage

Objective: Prevent oxygen ingress and photo-excitation during long-term storage.

  • Preparation: Pre-dry amber glass vials in an oven at 120°C for 2 hours. Cool in a desiccator. Causality note: Amber glass is mandatory as it cuts off UV transmission below 400 nm, preventing the photo-excitation of the nitrogen lone pair.

  • Argon Purging: Use Argon instead of Nitrogen. Argon is denser than air (1.78 kg/m ³ vs 1.22 kg/m ³) and creates a physical blanket over the liquid interface. Insert the argon needle 1 cm above the liquid level and purge at 2 psi for 60 seconds.

  • Sealing: Cap immediately with PTFE-lined septa. Avoid standard rubber septa, which are permeable to oxygen over time and can leach plasticizers into the organic liquid.

  • Self-Validation Step: Record the exact mass of the sealed vial. Store at 2-8°C. Re-weigh after 48 hours; a stable mass confirms hermetic seal integrity. Additionally, run a baseline HPLC of the freshly sealed aliquot to establish a "Time Zero" purity benchmark.

Protocol B: HPLC Purity Verification and Impurity Profiling

Objective: Quantify oxidative degradation before use in sensitive syntheses.

  • Sample Preparation: Dissolve 10 mg of the suspect sample in 1 mL of HPLC-grade Acetonitrile.

  • Chromatographic Conditions: Use a C18 reverse-phase column. Mobile phase: Gradient of Water (0.1% TFA) and Acetonitrile.

  • Detection: Set the UV detector to 254 nm (to detect the primary aromatic ring) and 280 nm (to detect extended conjugation from oligomeric impurities).

  • Self-Validation Step (System Suitability): Before injecting the suspect sample, inject a known, freshly distilled standard of 4-chloro-N-ethyl-N-methylaniline. The protocol is validated only if the standard yields a single sharp peak (>99.5% Area) with a flat baseline, proving the column and mobile phase are not inducing on-column degradation.

References

[3] Title: Preventing oxidation of 2-(Allyloxy)aniline during storage Source: Benchchem URL:

[1] Title: Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions Source: Environmental Science & Technology - ACS Publications URL:

Title: The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications Source: Open Access Journals URL:

[2] Title: Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer Source: PMC - National Institutes of Health URL:

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in 4-Chloro-N-ethyl-N-methylaniline Cross-Couplings

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling halogenated tertiary anilines presents a unique kinetic and thermodynamic cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling halogenated tertiary anilines presents a unique kinetic and thermodynamic challenge.

The substrate 4-chloro-N-ethyl-N-methylaniline possesses a dual nature: a notoriously unreactive aryl chloride electrophile and a highly coordinating tertiary amine. This combination frequently leads to premature catalyst deactivation, stalled reactions, and poor yields. This guide provides field-proven, causally-driven troubleshooting strategies to keep your catalytic cycles turning.

I. Core Diagnostics & FAQs

Q1: Why does my Palladium catalyst die before reaching full conversion with 4-chloro-N-ethyl-N-methylaniline? A1: The root cause is a kinetic competition at the metal center. Aryl chlorides have high bond dissociation energies, making the oxidative addition step sluggish compared to aryl bromides[1]. Concurrently, the unhindered tertiary amine moiety (N-ethyl-N-methyl) acts as a strong Lewis base. Instead of the palladium center inserting into the C-Cl bond, the nitrogen lone pair coordinates to the metal, forming a stable, off-cycle resting state. This competitive binding starves the catalytic cycle of the active metal species, ultimately leading to irreversible aggregation (visible as Pd black) and catalyst death[2].

Q2: How can ligand design overcome this amine-coordination poisoning? A2: The solution requires a synthesis of steric exclusion and electronic enrichment. By utilizing sterically encumbered biaryl monophosphine ligands (e.g., GPhos or BrettPhos), the active L-Pd(0) species becomes too bulky to accommodate the coordination of the substrate's tertiary amine[2]. Simultaneously, the electron-rich dialkylphosphino group accelerates the rate-limiting oxidative addition into the stubborn C-Cl bond. This shifts the kinetic preference entirely toward productive C-Cl activation.

Mechanism Pd0 Active Catalyst [L-Pd(0)] Substrate 4-Chloro-N-ethyl- N-methylaniline Pd0->Substrate OxAdd Oxidative Addition (Productive Pathway) Substrate->OxAdd C-Cl Activation (Requires e- rich ligand) Coord Amine Coordination (Off-Cycle Resting State) Substrate->Coord N-Lone Pair Binding (Competes with C-Cl) OxAdd->Pd0 Catalytic Turnover Deact Catalyst Poisoning (Pd Black Formation) Coord->Deact Irreversible Aggregation

Mechanistic divergence between productive C-Cl activation and off-cycle amine coordination.

Q3: What is the role of base selection in preventing catalyst deactivation for this substrate? A3: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are standard but can induce substrate decomposition or protodehalogenation when oxidative addition is slow. These decomposition byproducts frequently bind to and deactivate the catalyst. Substituting with a moderate-strength, bulky base like sodium trimethylsilanolate (NaOTMS) mitigates base-mediated degradation while still facilitating the crucial deprotonation and reductive elimination steps[3].

Q4: Are there viable Nickel or Copper alternatives to Palladium for this specific aryl chloride? A4: Yes, but they require highly specific ligand architectures to resist deactivation:

  • Copper: Cu typically struggles with aryl chlorides due to the high activation barrier. However, using highly sterically encumbered anionic N1,N2 -diaryl diamine ligands increases the electron density on Cu, enabling oxidative addition while resisting amine-induced deactivation[4].

  • Nickel: Ni/NHC (N-heterocyclic carbene) systems generated in situ from bench-stable precursors (e.g., NiCl2Py2 and IPr·HCl) are highly effective. The strong sigma-donating NHC ligand stabilizes the Ni(0) intermediate against degradation pathways like NHC reductive elimination[5].

II. Quantitative Catalyst System Comparison

To aid in your experimental design, the following table summarizes the efficacy of various catalytic systems when coupling 4-chloro-N-ethyl-N-methylaniline with a standard primary amine nucleophile.

Metal SystemLigandBaseTemp (°C)Yield (%)Deactivation Mode Avoided
Pd(OAc)₂ PPh₃NaOtBu100< 5None (Rapid Pd black formation)
Pd₂(dba)₃ BrettPhosNaOtBu10045Base-mediated degradation (Failed)
Pd₂(dba)₃ GPhosNaOTMS8092 Amine coordination & Base degradation
CuI N1,N2 -diaryl diamineK₃PO₄11085 Off-cycle resting state
NiCl₂Py₂ IPr·HCltBuONa15078 NHC reductive elimination

III. Troubleshooting Diagnostic Workflow

If your reaction is stalling, use the following logical decision tree to identify the exact point of failure in your catalytic cycle.

Troubleshooting Issue Reaction Plateaus < 50% Conversion Check1 Observe Reaction Mixture Issue->Check1 Black Black Precipitate (Pd Black) Check1->Black Visual Clear Homogeneous Solution (Off-Cycle State) Check1->Clear Visual Fix1 Increase Ligand Bulk (e.g., GPhos) Black->Fix1 Fix2 Increase Temperature & Check Base Compatibility Clear->Fix2 Check2 GC/MS Analysis Fix2->Check2 Decomp Substrate Decomposition Detected Check2->Decomp Mass Spec Fix3 Switch Base to NaOTMS Decomp->Fix3

Step-by-step diagnostic workflow for resolving catalyst deactivation.

IV. Self-Validating Experimental Protocol

To ensure reproducibility and trust in the methodology, the following protocol for the Buchwald-Hartwig amination of 4-chloro-N-ethyl-N-methylaniline includes Validation Checkpoints . These checkpoints act as a self-validating system, ensuring each mechanistic step is successful before proceeding.

Objective: C-N Cross-Coupling using a Deactivation-Resistant Pd/GPhos System.

Step 1: Catalyst Pre-activation

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.0 mol%) and GPhos ligand (4.5 mol%).

  • Add 2.0 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes.

  • Validation Checkpoint: The solution must transition from a dark purple/opaque suspension to a clear, deep red/orange homogeneous solution. Causality: This color change confirms the complete reduction and ligation of the metal to form the active L-Pd(0) species. If it remains purple, do not proceed; your ligand is oxidized or wet.

Step 2: Substrate Addition

  • Add 4-chloro-N-ethyl-N-methylaniline (1.0 equiv, 0.5 mmol) and the desired amine nucleophile (1.2 equiv).

  • Validation Checkpoint: Stir for 5 minutes at room temperature. The solution should remain homogeneous. Causality: If a black precipitate forms immediately upon substrate addition, the tertiary amine has stripped the Pd center. Verify your ligand stoichiometry (ensure L:Pd ratio is >2:1).

Step 3: Base Addition & Heating

  • Add NaOTMS (1.5 equiv) in one portion. Seal the tube, remove it from the glovebox, and heat to 80 °C in a pre-heated oil bath.

  • Validation Checkpoint: Monitor conversion via GC-FID by taking 50 µL aliquots at 1 hour and 3 hours.

    • Scenario A: >40% conversion at 1h, >85% at 3h. (Success: Catalytic cycle is turning over).

    • Scenario B: <10% conversion at 1h. (Failure: Oxidative addition is too slow. Increase temperature to 100 °C).

    • Scenario C: 40% conversion at 1h, 42% at 3h. (Failure: Catalyst has died mid-reaction. Check for oxygen ingress or switch to a more robust ligand).

Step 4: Quench and Workup

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.

V. References

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions Source: National Institutes of Health (PMC) URL:[Link]

  • A Simple Protocol for the C−N Cross‐Coupling of Aryl Chlorides with Amines Applying Ni/NHC Catalysis Source: ResearchGate / ChemCatChem URL:[Link]

  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: DSpace@MIT URL:[Link]

  • Buchwald-Hartwig Amination Mechanism and Scope Source: Chemistry LibreTexts URL:[Link]

Sources

Troubleshooting

resolving GC-MS co-elution issues with 4-chloro-N-ethyl-N-methylaniline

Welcome to the Advanced Mass Spectrometry Technical Support Center . As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complexities of chromatographic and sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Technical Support Center . As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complexities of chromatographic and spectral interferences.

Analyzing 4-chloro-N-ethyl-N-methylaniline (4-CNEMA) via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges. Because it is a halogenated tertiary amine, it frequently co-elutes with structurally similar positional isomers (e.g., 2-chloro or 3-chloro derivatives) or complex biological matrix components.

This guide provides a causality-driven, self-validating framework to diagnose and resolve 4-CNEMA co-elution issues using physical chromatography, computational deconvolution, and tandem mass spectrometry.

Diagnostic & Resolution Workflow

Before altering your instrument parameters, you must systematically determine whether the co-elution requires a physical or computational resolution.

GCMS_Workflow Start 1. Observe Broad/Asymmetric Peak in TIC CheckEIC 2. Extract Ion Chromatograms (EIC) m/z 169, 154, 126 Start->CheckEIC IsCoelution Do EIC apexes differ or spectra shift? CheckEIC->IsCoelution Software Software Resolution (AMDIS Deconvolution) IsCoelution->Software Resolve mathematically Hardware Chromatographic Optimization (Change α, k, N) IsCoelution->Hardware Resolve physically MSMS Hardware Resolution (Triple Quadrupole MRM) Hardware->MSMS If co-elution persists

Diagnostic and resolution logic for 4-CNEMA GC-MS co-elution.

Troubleshooting Guides & FAQs

Q1: How do I definitively diagnose that 4-chloro-N-ethyl-N-methylaniline is co-eluting with a matrix interference?

A: Co-eluting peaks often manifest as shoulders on a larger peak or result in broader, asymmetric (fronting or tailing) peaks in the Total Ion Chromatogram (TIC)[1]. To confirm this, you must move from the TIC to Extracted Ion Chromatograms (EIC).

4-CNEMA has a distinct isotopic molecular ion at m/z 169 (and m/z 171 due to the 37 Cl isotope), with major fragments at m/z 154 (loss of methyl) and m/z 126 (loss of ethyl/methyl). Plot the EICs for these specific ions alongside the suspected contaminant ions. If the apex of m/z 169 does not perfectly align in retention time with the contaminant's apex, or if the mass spectra shift across the width of the peak, you have confirmed co-elution[1].

Q2: What are the optimal chromatographic parameters to physically separate 4-CNEMA from its positional isomers?

A: If 4-CNEMA is co-eluting with its positional isomers, they share nearly identical boiling points. Therefore, a standard non-polar 5% diphenyl/95% dimethyl polysiloxane column (which separates primarily by boiling point) will fail. You must change the separation factor ( α ), which has the greatest impact on resolution[2].

By switching to a mid-polar phase, you leverage the dipole moment of 4-CNEMA's tertiary amine and chloro-aromatic ring.

Table 1: Chromatographic Optimization Parameters for 4-CNEMA

ParameterAdjustmentCausality & Mechanistic Impact
Stationary Phase 5% Phenyl 35% Phenyl or WaxIncreases dipole-dipole interactions. The polarizable phenyl groups interact differently with the ortho/meta/para chloro-positions, altering α [2].
Temperature Ramp 10°C/min 3°C/minSlower ramps increase the retention factor ( k ), allowing more interaction time with the stationary phase to resolve closely eluting isomers.
Carrier Gas Velocity Adjust to van Deemter minimumOperating at the optimal linear velocity (e.g., ~25-30 cm/s for Helium) maximizes theoretical plates ( N ), sharpening the peak.
Q3: If physical separation fails due to complex biological matrices, how can I resolve the spectra computationally?

A: When physical chromatography reaches its limits, use the Automated Mass Spectral Deconvolution and Identification System (AMDIS). AMDIS mathematically separates overlapping peaks by finding all fragment ions that rise and fall at the exact same time, associating them with a single pure component[3].

Step-by-Step Protocol: AMDIS Deconvolution of 4-CNEMA

  • Data Acquisition: Acquire full-scan GC-MS data (m/z 50–300) at a fast scan rate (>5 scans/peak) to ensure enough data points for mathematical modeling.

  • Software Initialization: Load the raw .D or .RAW data file into the AMDIS interface.

  • Parameter Optimization: Navigate to Analyze > Settings. Set Resolution to 'High' and Sensitivity to 'Medium'. This prevents the software from over-deconvoluting the background noise while remaining sensitive to the 4-CNEMA fragments.

  • Target Library Construction: Build an internal target library containing the empirical spectrum and Retention Index (RI) of a neat 4-CNEMA standard.

  • Execution & Validation: Run the deconvolution. AMDIS will extract the pure 4-CNEMA spectrum by isolating the synchronized elution profile of m/z 169, 154, and 126 from the asynchronous matrix ions[3].

Q4: How do I establish a self-validating Triple Quadrupole (MRM) method for absolute quantification of 4-CNEMA?

A: For ultra-trace quantification in highly complex matrices (like plasma or soil), single quadrupole MS is insufficient. A Triple Quadrupole (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides double mass filtering, resulting in higher selectivity and virtually eliminating matrix co-elution[4].

Step-by-Step Protocol: Self-Validating MRM Setup

  • Precursor Selection (Q1): Set the first quadrupole to isolate the intact molecular ion [M]+ at m/z 169.0.

  • Collision-Induced Dissociation (Q2): Introduce Argon or Nitrogen collision gas into the collision cell. Optimize the Collision Energy (CE) by stepping from 5 to 30 eV to maximize fragmentation.

  • Product Ion Selection (Q3): Set the third quadrupole to monitor specific transitions.

    • Quantifier Transition:m/z 169.0 154.0 (Optimal CE: ~15 eV).

    • Qualifier Transition:m/z 169.0 126.0 (Optimal CE: ~25 eV).

  • System Self-Validation: Calculate the ion ratio between the quantifier and qualifier transitions using a neat standard. During sample analysis, if this ratio deviates by more than ±20% , the system automatically flags the peak. This deviation proves that an isobaric interference is still co-eluting in the MRM channel, validating the integrity of your data reporting.

Q5: Can I use derivatization to resolve the co-elution of 4-CNEMA?

A: Not directly on 4-CNEMA. Because 4-chloro-N-ethyl-N-methylaniline is a tertiary amine, it lacks a replaceable active hydrogen on the nitrogen atom. Standard acylation or silylation reagents (e.g., BSTFA, TFAA) will not react with it.

However, you can use derivatization strategically. If 4-CNEMA is co-eluting with primary/secondary amines or hydroxylated matrix compounds, adding a derivatizing agent will alter the polarity and mass of the interferences. This shifts the retention time of the contaminants away from 4-CNEMA, effectively resolving the co-elution by moving the matrix, rather than the analyte.

Sources

Optimization

Technical Support Center: Scale-Up of 4-Chloro-N-ethyl-N-methylaniline Batch Synthesis

Welcome to the technical support center for the synthesis of 4-chloro-N-ethyl-N-methylaniline. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from laboratory-sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-chloro-N-ethyl-N-methylaniline. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from laboratory-scale experiments to larger batch production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and scalable synthesis.

The primary focus of this guide is the widely adopted and highly efficient method of reductive amination . This two-step, one-pot process involves the reaction of 4-chloro-N-methylaniline with an aldehyde to form an iminium ion, which is then reduced in situ to the desired tertiary amine.[1][2][3] This method is favored for its high selectivity, which minimizes the formation of over-alkylated byproducts often seen in direct alkylation with alkyl halides.[4][5]

Frequently Asked Questions (FAQs)

Here we address high-level questions regarding the synthesis strategy for 4-chloro-N-ethyl-N-methylaniline.

Q1: What is the most robust and scalable method for preparing 4-chloro-N-ethyl-N-methylaniline?

For multi-gram to kilogram scale, reductive amination is the superior method. It involves reacting the starting secondary amine, 4-chloro-N-methylaniline, with acetaldehyde to transiently form an iminium ion. This intermediate is then immediately reduced by a mild and selective reducing agent present in the reaction mixture. This approach offers excellent control and avoids the common issue of quaternary ammonium salt formation that plagues traditional alkylation methods.[5]

Q2: Why is Sodium Triacetoxyborohydride (NaBH(OAc)₃) the preferred reducing agent for this synthesis?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective for several reasons:

  • Selectivity: It is a mild reducing agent that readily reduces the iminium ion intermediate but is slow to react with the starting aldehyde.[1][5] This prevents the wasteful consumption of the reducing agent and the formation of ethanol as a byproduct. In contrast, stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce the aldehyde.

  • Safety: While it is water-reactive, it is generally considered safer and easier to handle than sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas under acidic conditions.[5]

  • Reaction Conditions: It performs optimally in common aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) under non-acidic or weakly acidic conditions, which are compatible with many functional groups.[6]

Q3: How can I effectively monitor the reaction's progress during scale-up?

Reliable in-process controls (IPCs) are critical for scale-up. A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Provides a quick, qualitative assessment of the consumption of the starting amine. It is an excellent tool for initial checks.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are quantitative methods essential for tracking the disappearance of starting material and the appearance of the product. They can also resolve and quantify key impurities, providing a complete picture of the reaction profile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying unknown impurities that may arise during the reaction.[7]

Q4: What are the primary safety concerns when scaling up this batch synthesis?

  • Reagent Handling: Sodium triacetoxyborohydride is a flammable solid that reacts with water to release flammable gases.[8][9][10] It must be handled under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture.[11] Acetaldehyde is highly volatile and flammable, with a low boiling point, requiring careful handling in a well-ventilated area.

  • Thermal Management: The addition of NaBH(OAc)₃ can be exothermic. On a large scale, the reagent should be added in portions or via a solids addition funnel to control the internal temperature and prevent a runaway reaction.

  • Work-up: The quenching step, typically with an aqueous base like sodium bicarbonate, must be performed slowly and with cooling, as the unreacted NaBH(OAc)₃ will react with water, releasing gas.

Synthesis Workflow & Logic

The diagram below illustrates the general workflow for the synthesis of 4-chloro-N-ethyl-N-methylaniline via reductive amination.

Workflow for Reductive Amination Synthesis cluster_0 Reaction Stage cluster_1 Work-up & Isolation Stage cluster_2 Purification Stage A 1. Charge Reactor - 4-chloro-N-methylaniline - Solvent (e.g., DCE) B 2. Add Acetaldehyde - Stir to form iminium ion intermediate A->B C 3. Controlled Addition of NaBH(OAc)₃ - Maintain temperature < 25°C B->C D 4. Reaction Monitoring (IPC) - TLC / GC / HPLC until completion C->D E 5. Quench Reaction - Slow addition of sat. NaHCO₃ (aq) D->E F 6. Phase Separation - Separate organic layer E->F G 7. Aqueous Wash - Wash organic layer with brine F->G H 8. Dry & Concentrate - Dry over Na₂SO₄, filter, and evaporate solvent G->H I 9. Vacuum Distillation - Purify crude oil H->I J 10. Final Product - 4-chloro-N-ethyl-N-methylaniline I->J

Caption: A typical workflow for the batch synthesis and purification of the target compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Problem 1: Low or incomplete conversion of starting material.

  • Question: My GC analysis shows a significant amount of 4-chloro-N-methylaniline remaining after 24 hours. What went wrong?

  • Answer: This is a common issue that can point to several root causes:

    • Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive.[11] If it has been improperly stored or handled, it may have degraded. Solution: Always use a fresh bottle of NaBH(OAc)₃ or a batch that has been stored in a desiccator under an inert atmosphere. Ensure it is a free-flowing powder.

    • Inefficient Iminium Ion Formation: The formation of the iminium ion is a crucial equilibrium step that precedes the reduction.[3] Solution: While this reaction often proceeds without a catalyst, adding a catalytic amount of acetic acid (0.1-0.2 equivalents) can accelerate iminium formation, particularly if the starting amine is not very nucleophilic.[12]

    • Stoichiometry Issues: An insufficient amount of either acetaldehyde or the reducing agent will lead to incomplete conversion. Solution: Double-check the molar equivalents of all reagents. It is common to use a slight excess of acetaldehyde (1.1-1.2 eq.) and the reducing agent (1.2-1.5 eq.) to drive the reaction to completion.

Problem 2: The reaction stalls, and a new spot appears on TLC that is not the product.

  • Question: The reaction started well, but now it has stopped, and I see a new impurity. What is this impurity and how can I fix it?

  • Answer: The new impurity is likely the intermediate imine, formed from the condensation of the amine and acetaldehyde. This indicates that the reduction step is the bottleneck.

    • Cause: This typically happens when the reducing agent is added too slowly or has lost its potency, allowing the imine to accumulate.

    • Solution: Check the quality of your NaBH(OAc)₃. If the reaction has stalled, a careful additional charge of fresh reducing agent can restart it. For future batches, ensure the reagent is active and the addition is controlled but not excessively slow.

Problem 3: A persistent emulsion forms during the aqueous work-up.

  • Question: I can't separate the organic and aqueous layers after quenching the reaction. How can I break the emulsion?

  • Answer: Emulsions are common in aniline syntheses, especially at a larger scale.

    • Cause: Fine particulate matter (e.g., boron salts) and the amphiphilic nature of amine salts can stabilize emulsions.

    • Solutions:

      • Add Brine: Add a significant volume of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break the emulsion.

      • Filter: Sometimes, filtering the entire mixture through a pad of Celite® can remove the particulates that stabilize the emulsion.

      • Change Solvent: If this is a recurring problem, consider switching the extraction solvent from dichloromethane (DCM) to a less dense and less emulsion-prone solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

Problem 4: The final product is contaminated with a low-boiling impurity after distillation.

  • Question: After vacuum distillation, my product's NMR shows a contaminant. What is it and how do I remove it?

  • Answer: The most likely low-boiling impurity is unreacted starting material, 4-chloro-N-methylaniline, which may have a boiling point close to the product.

    • Cause: Incomplete reaction or inefficient distillation.

    • Solutions:

      • Improve Reaction Conversion: The best solution is to ensure the reaction goes to completion (>99%) by following the advice in "Problem 1."

      • Fractional Distillation: Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) and a slow take-off rate to improve the separation.

      • Chemical Wash: Before distillation, you can wash the crude organic solution with a dilute acid (e.g., 1M HCl). This will protonate both the product and the starting material, extracting them into the aqueous layer. Then, re-basify the aqueous layer and re-extract the amines. This process can help remove non-basic impurities but will not separate the starting amine from the product.

Troubleshooting Decision Tree

start Unsatisfactory Batch Result (Low Yield / Purity) incomplete_rxn Problem: Incomplete Reaction (High SM in crude) start->incomplete_rxn workup_issue Problem: Work-up Issues (Emulsion, Poor Recovery) start->workup_issue purity_issue Problem: Final Product Purity Low start->purity_issue cause1_reagent Cause: Inactive NaBH(OAc)₃? incomplete_rxn->cause1_reagent Check Reagent cause2_imine Cause: Poor Iminium Formation? incomplete_rxn->cause2_imine Check Conditions cause3_emulsion Cause: Emulsion during extraction? workup_issue->cause3_emulsion cause4_distill Cause: Co-distillation with SM? purity_issue->cause4_distill sol1_reagent Solution: - Use fresh, dry NaBH(OAc)₃ - Handle under inert gas cause1_reagent->sol1_reagent Yes sol2_imine Solution: - Add catalytic AcOH (0.1 eq) - Check stoichiometry cause2_imine->sol2_imine Yes sol3_emulsion Solution: - Add brine to break emulsion - Filter through Celite® - Consider MTBE as solvent cause3_emulsion->sol3_emulsion Yes sol4_distill Solution: - Ensure reaction completion >99% - Use fractional distillation column - Optimize distillation conditions cause4_distill->sol4_distill Yes

Caption: A decision tree to diagnose and solve common synthesis problems.

Experimental Protocols & Data

Table 1: Typical Reaction Parameters
ParameterRecommended ValueRationale
Starting Material 4-chloro-N-methylaniline1.0 equivalent
Aldehyde Acetaldehyde1.1 - 1.2 equivalents
Reducing Agent Sodium Triacetoxyborohydride1.2 - 1.5 equivalents
Catalyst (Optional) Acetic Acid0.1 - 0.2 equivalents
Solvent 1,2-Dichloroethane (DCE)5 - 10 mL per gram of SM
Temperature 20 - 25 °CProvides good reaction rate without significant side reactions.
Reaction Time 12 - 24 hoursTypically sufficient for full conversion; monitor by IPC.
Protocol 1: Synthesis of 4-chloro-N-ethyl-N-methylaniline (10g Scale)

Materials:

  • 4-chloro-N-methylaniline (10.0 g, 70.6 mmol, 1.0 eq)

  • 1,2-Dichloroethane (DCE), anhydrous (100 mL)

  • Acetaldehyde (4.4 mL, 77.7 mmol, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (19.5 g, 92.0 mmol, 1.3 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-chloro-N-methylaniline (10.0 g) and anhydrous DCE (100 mL). Stir until all solid has dissolved.

  • Add acetaldehyde (4.4 mL) to the solution in one portion. Stir the mixture at room temperature for 20 minutes to allow for the formation of the intermediate iminium ion.[13]

  • In a separate, dry container, weigh out sodium triacetoxyborohydride (19.5 g). Add the NaBH(OAc)₃ to the reaction mixture in 3-4 portions over 30 minutes. Caution: The addition may be mildly exothermic. Monitor the temperature to ensure it remains below 30 °C.

  • Allow the reaction to stir at room temperature. Monitor the progress by TLC or GC every 2-4 hours until the starting amine is consumed (typically 12-18 hours).

  • Once the reaction is complete, slowly and carefully quench the reaction by adding 100 mL of saturated NaHCO₃ solution with vigorous stirring. Caution: Gas evolution will occur. Ensure adequate ventilation and control the rate of addition.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional 50 mL of DCE.

  • Combine the organic layers and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil.

Protocol 2: Purification by Vacuum Distillation
  • Set up a short-path distillation apparatus.

  • Transfer the crude oil to the distillation flask.

  • Slowly apply vacuum and gently heat the flask in an oil bath.

  • Collect and discard any low-boiling fractions (residual solvent, etc.).

  • Collect the product fraction at the appropriate temperature and pressure (literature boiling point is ~239 °C at atmospheric pressure, so expect a significantly lower temperature under vacuum).[14]

  • The expected yield of the pure, colorless to pale yellow oil should be in the range of 85-95%.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Thermo Fisher Scientific. (2015, January 16). Safety Data Sheet - Sodium triacetoxyborohydride.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - Sodium triacetoxyborohydride.
  • Central Drug House (P) Ltd. (n.d.). Safety Data Sheet - Sodium triacetoxyborohydride.
  • BenchChem. (2025).
  • LabChem. (2024, November 4). Safety Data Sheet - 112030 - Sodium triacetoxyborohydride.
  • American Chemical Society. (2019, May 22). Iron-Catalyzed Regioselective α-C–H Alkylation of N-Methylanilines: Cross-Dehydrogenative Coupling between Unactivated C(sp3).
  • Fisher Scientific. (2015, January 16). Safety Data Sheet - Sodium triacetoxyborohydride.
  • Li, G., et al. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules.
  • BenchChem. (2025). Minimizing the formation of N,N-diallyl-4-chloroaniline byproduct.
  • Organic Chemistry Tutor. (n.d.).
  • Alfa Chemistry. (n.d.). Alkylation Reaction - Industrial Production of N, N-dimethylaniline.
  • Organic Chemistry Portal. (n.d.).
  • LookChem. (n.d.). Cas 932-96-7, 4-Chloro-N-methylaniline.
  • D'Souza, D. M., & Tilstam, U. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025).
  • Zhang, W., et al. (2018). Methylation of amines using formic acid via simple inorganic base catalysis. Chemistry Central Journal, 12(1), 1-7.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Google Patents. (n.d.). US4219503A - Process for producing 2,6-dialkylanilines.
  • Beller, M., et al. (n.d.). Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans. Chemistry – A European Journal.
  • ChemicalBook. (n.d.). 4-Chloro-2-methylaniline synthesis.
  • GuideChem. (2020, April 6). How to Prepare 4-Chloro-2-Methylaniline?.
  • Google Patents. (n.d.).
  • BenchChem. (n.d.).
  • Ju, Y., & Varma, R. S. (2012). Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. International Journal of Organic Chemistry, 2(3), 235-240.
  • Organic Syntheses. (n.d.). N-ETHYL-p-CHLOROANILINE.
  • National Institutes of Health. (n.d.). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PubMed Central.
  • Google Patents. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • Douglas, C. J., & Martin, S. F. (2014). Metal-Free Functionalization of N,N‑Dialkylanilines via Temporary Oxidation to N,N‑Dialkylaniline N‑Oxides and Group Transfer. Organic Letters, 16(13), 3504-3507.
  • MilliporeSigma. (n.d.). 4-Chloro-N-ethylaniline.
  • mzCloud. (2015, November 19). 4 Chloro N methylaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 27). Navigating the Sourcing of 4-Chloro-N-methylaniline: A Guide for Researchers and Manufacturers.
  • Google Patents. (n.d.). RU2270187C2 - Method for preparing n-methylaniline.
  • Sigma-Aldrich. (n.d.). 4-Chloro-N-methylaniline.
  • ChemicalBook. (n.d.). 4-Chloro-N-methylaniline CAS#: 932-96-7.
  • Reddit. (2019, June 20).

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing Recrystallization for 4-Chloro-N-ethyl-N-methylaniline

Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals dealing with the specific physicochemical challenges of purifying 4-chloro-N-ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals dealing with the specific physicochemical challenges of purifying 4-chloro-N-ethyl-N-methylaniline. Below, we address common failure modes, explain the mechanistic causality behind solvent selection, and provide a self-validating, step-by-step protocol for optimal recovery.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: I am attempting to recrystallize crude 4-chloro-N-ethyl-N-methylaniline at room temperature, but it consistently forms an immiscible oil at the bottom of the flask. What solvent should I use? A1: The fundamental issue is not your solvent choice, but the physical state of the free base. 4-Chloro-N-ethyl-N-methylaniline is a tertiary aniline derivative that exists as a viscous liquid/oil at room temperature[1][2]. Because its melting point is below standard ambient conditions, direct recrystallization of the free base is impossible without specialized cryogenic equipment. To purify this compound via crystallization, you must first convert the free base into a solid salt, typically the hydrochloride (HCl) salt[3].

Q2: How do I efficiently convert the free base oil into a crystallizable hydrochloride salt? A2: Dissolve the crude oil in an anhydrous, non-polar solvent such as diethyl ether. Then, introduce anhydrous HCl—either by bubbling HCl gas or, more practically, by adding a commercially available solution of HCl in dioxane or diethyl ether[3]. The non-polar solvent keeps the free base dissolved, but the resulting highly polar hydrochloride salt is insoluble in ether and will immediately precipitate as a solid, which can then be isolated for recrystallization.

Q3: What is the optimal solvent system for recrystallizing the 4-chloro-N-ethyl-N-methylaniline hydrochloride salt? A3: The most robust method for purifying amine hydrochlorides is a dual-solvent (solvent/anti-solvent) system using Ethanol and Diethyl Ether [4][5]. The HCl salt is highly soluble in hot ethanol due to strong hydrogen bonding and ionic solvation capabilities. Diethyl ether acts as the anti-solvent; it is miscible with ethanol but cannot solvate the ionic lattice of the salt. By dissolving the crude salt in a minimum volume of hot ethanol and titrating in diethyl ether until the cloud point is reached, you create a highly controlled supersaturated environment that yields high-purity crystals upon cooling[4].

Q4: I am using the Ethanol/Diethyl Ether system, but my yield of crystals is unexpectedly low. How can I optimize recovery? A4: Low yields in a solvent/anti-solvent system usually stem from either using too much primary solvent (ethanol) or failing to induce proper nucleation. Ensure you are using the absolute minimum volume of boiling ethanol required to dissolve the crude salt[4]. If the solution is not saturated, the addition of ether will not sufficiently lower the solubility to force precipitation. To induce nucleation, you can scratch the inside of the glass flask with a stirring rod or introduce a seed crystal of pure 4-chloro-N-ethyl-N-methylaniline hydrochloride[4]. Finally, ensure the flask is cooled to 0–5 °C in an ice bath for at least 30 minutes before filtration.

Part 2: Solvent System Optimization Data

The table below summarizes the causality and performance of various solvent systems for the recrystallization of the target hydrochloride salt.

Solvent SystemPrimary SolventAnti-SolventSolubility ProfileSuitability & Mechanistic Notes
Ethanol / Diethyl Ether EthanolDiethyl EtherHigh in hot EtOH; Insoluble in EtherOptimal. Provides a sharp solubility gradient. Yields high-purity crystalline needles with excellent recovery[4][5].
Methanol / Ethyl Acetate MethanolEthyl AcetateVery high in MeOH; Moderate in EtOAcAcceptable. Methanol is a stronger hydrogen-bond donor, which can hold too much salt in solution, slightly lowering recovery yields.
Isopropanol (IPA) IsopropanolNone (Cooling only)Moderate in hot IPA; Low in cold IPASub-optimal. Can be used as a single solvent, but the crystallization kinetics are slower, and impurities may be trapped in the lattice.
Acetone / Hexane AcetoneHexaneLow in AcetonePoor. Amine hydrochlorides are generally sparingly soluble in acetone, making it difficult to dissolve the crude salt even at reflux.

Part 3: Experimental Protocol

This self-validating protocol ensures that the compound is successfully converted to a solid and recrystallized without oiling out.

Phase 1: Hydrochloride Salt Formation
  • Solvation: Dissolve 1.0 g of crude 4-chloro-N-ethyl-N-methylaniline (free base oil) in 10 mL of anhydrous diethyl ether in a dry round-bottom flask.

  • Cooling: Submerge the flask in an ice bath (0 °C) and stir magnetically.

  • Acidification: Slowly add 1.1 equivalents of anhydrous HCl (e.g., 2.0 M solution in diethyl ether) dropwise over 10 minutes[3]. A white/off-white precipitate will form immediately.

  • Isolation: Stir for an additional 15 minutes at 0 °C to ensure complete salt formation. Collect the crude hydrochloride salt via vacuum filtration and wash with 5 mL of cold anhydrous ether.

Phase 2: Dual-Solvent Recrystallization
  • Primary Solvation: Transfer the crude solid to an Erlenmeyer flask. Add boiling absolute ethanol dropwise while swirling until the solid just dissolves (do not add excess).

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add diethyl ether dropwise until the solution becomes slightly turbid (the "cloud point"), indicating saturation[4].

  • Clearing: Add 1–2 drops of hot ethanol to clear the turbidity, creating a perfectly saturated, clear solution. Self-Validation: If the solution does not clear, you have added too much ether and the compound is crashing out rather than crystallizing.

  • Crystallization: Allow the flask to cool undisturbed to room temperature for 30 minutes to promote slow, highly ordered crystal lattice formation (excluding impurities).

  • Yield Maximization: Transfer the flask to an ice bath (0–5 °C) for an additional 30 minutes to force the remaining compound out of solution[4].

  • Filtration: Collect the purified 4-chloro-N-ethyl-N-methylaniline hydrochloride crystals via vacuum filtration, wash with a minimal amount of ice-cold diethyl ether, and dry under high vacuum to remove residual solvent.

Part 4: Workflow Visualization

Workflow FreeBase Crude Free Base (Liquid/Oil) EtherSolv Dissolve in Diethyl Ether FreeBase->EtherSolv Acidify Add Anhydrous HCl (Ether/Dioxane) EtherSolv->Acidify CrudeSalt Crude HCl Salt (Solid Precipitate) Acidify->CrudeSalt Precipitation HotEtOH Dissolve in Hot Ethanol (Primary) CrudeSalt->HotEtOH Begin Recrystallization EtherAnti Add Diethyl Ether (Anti-Solvent) HotEtOH->EtherAnti Reach Cloud Point Cooling Cool to 0-5°C (Crystallization) EtherAnti->Cooling Induce Nucleation PureSalt Pure HCl Salt (Crystals) Cooling->PureSalt Vacuum Filtration

Workflow for the conversion and dual-solvent recrystallization of 4-chloro-N-ethyl-N-methylaniline.

Part 5: References

  • Title: The mechanistic origin of regiochemical changes in the nitrosative N-dealkylation of N,N-dialkyl aromatic amines | Source: RSC | URL: 1

  • Title: Sodium Triethylborohydride-Catalyzed Controlled Reduction of Unactivated Amides to Secondary or Tertiary Amines | Source: ACS Publications | URL: 2

  • Title: Recrystallization techniques for purifying Bis(2-chloroethyl)amine hydrochloride | Source: BenchChem | URL: 4

  • Title: AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES | Source: Organic Syntheses | URL: 3

  • Title: ANTINEOPLASTIC AGENTS: XVII. N-(2-BROMOETHYL)-N-(2-CHLOROETHYL)AMINES | Source: Canadian Science Publishing | URL: 5

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Reactivity Comparison: 4-chloro-N-ethyl-N-methylaniline vs. 4-chloro-N,N-dimethylaniline

As drug development and complex organic synthesis increasingly rely on late-stage functionalization and photoredox catalysis, understanding the nuanced reactivity of tertiary anilines is paramount. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex organic synthesis increasingly rely on late-stage functionalization and photoredox catalysis, understanding the nuanced reactivity of tertiary anilines is paramount. This guide provides an in-depth, objective comparison between two closely related but mechanistically distinct substrates: 4-chloro-N-ethyl-N-methylaniline (CEMA) and 4-chloro-N,N-dimethylaniline (CDMA) .

By analyzing their steric constraints, oxidation potentials, and regioselective behaviors, researchers can rationally select the appropriate substrate for single-electron transfer (SET) reactions, oxidative dealkylations, and cross-coupling methodologies.

Structural and Electronic Fundamentals

The fundamental difference between CDMA and CEMA lies in the substitution of a single methyl group for an ethyl group on the aniline nitrogen. While this appears to be a minor aliphatic extension, it fundamentally alters the molecule's symmetry, steric profile, and kinetic behavior during reactive intermediate formation.

In SET-mediated oxidations, the nitrogen lone pair is removed to form an amine radical cation. This process requires the nitrogen atom to adopt a planar, sp2 -like geometry to maximize conjugation with the para-chloro-substituted aromatic ring. The ethyl group in CEMA introduces increased allylic strain (A-strain) with the ortho-hydrogens of the benzene ring compared to the less bulky methyl groups in CDMA.

Despite the steric penalty, the ethyl group provides a slightly stronger electron-donating inductive effect (+I). Consequently, the oxidation potentials and basicity of the two compounds are highly comparable, but their downstream reaction pathways diverge significantly.

Quantitative Property Comparison
Physicochemical Property4-chloro-N,N-dimethylaniline (CDMA)4-chloro-N-ethyl-N-methylaniline (CEMA)
Molecular Weight 155.62 g/mol 169.65 g/mol
Oxidation Potential ( E1/2​ vs Fc/Fc+ ) 0.514 V 1~0.50 V (Estimated via +I effect)
Conjugate Acid pKa​ 4.39 2~4.50
Symmetry Symmetric ( C2v​ local at N)Asymmetric ( C1​ )
Primary α -C-H Reactive Site N-CH 3​ N-CH 3​ (Kinetically favored) 3

Reactivity Profiles: Regioselectivity and Mechanistic Divergence

Oxidative N-Dealkylation

Oxidative N-dealkylation, often mediated by cytochrome P450 enzymes or synthetic oxoiron(IV) complexes, proceeds via an electron transfer-proton transfer (ET-PT) mechanism 4.

  • CDMA : Yields a single dealkylation product (4-chloro-N-methylaniline) and formaldehyde. The symmetry ensures complete conversion without product mixtures.

  • CEMA : Presents a regioselectivity challenge. Following the formation of the radical cation, deprotonation can occur at either the N-methyl or N-ethyl group. Kinetic deprotonation heavily favors the less sterically hindered methyl group, leading to the preferential formation of the α -amino methyl radical. Consequently, CEMA predominantly undergoes demethylation to yield 4-chloro-N-ethylaniline, rather than deethylation 3.

Photoredox α -C-H Functionalization

In visible-light photoredox catalysis (e.g., cross-coupling with acrylate derivatives), CDMA is a highly reliable and frequently utilized substrate due to its predictable generation of a single α -amino radical species 5. When CEMA is subjected to the same photoredox conditions, the steric bulk of the ethyl group slightly impedes the approach of bulky coupling partners. While the methyl group remains the primary site of functionalization, the presence of the ethyl group can lead to trace isomeric mixtures and slightly depressed overall yields compared to the pristine performance of CDMA.

SET_Mechanism Substrate N,N-Dialkylaniline (CDMA or CEMA) SET Single Electron Transfer (-e-) Substrate->SET RadicalCation Amine Radical Cation (Planar Intermediate) SET->RadicalCation Deprotonation Kinetically Favored α-Deprotonation (-H+) RadicalCation->Deprotonation AlphaRadical α-Amino Alkyl Radical (Predominantly at N-CH3) Deprotonation->AlphaRadical Product Cross-Coupled Product or Dealkylation AlphaRadical->Product Trapping by Electrophile

Fig 1. Single Electron Transfer (SET) mechanism for N,N-dialkylaniline functionalization.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind the solvent, standard, and catalyst choices is explicitly defined.

Protocol A: Electrochemical Validation of Oxidation Potentials (Cyclic Voltammetry)

Causality: Measuring the exact oxidation potential is critical before setting up SET reactions to ensure the chosen photocatalyst or chemical oxidant possesses a sufficient excited-state or ground-state reduction potential.

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile (MeCN). Reasoning: MeCN provides a wide electrochemical window and stabilizes radical cations, while TBAPF6​ ensures sufficient conductivity without participating in redox events.

  • Analyte Addition: Add 1.0 mM of the target aniline (CDMA or CEMA) to the electrolyte solution.

  • Internal Standard: Spike the solution with 1.0 mM Ferrocene (Fc). Reasoning: Ferrocene acts as an internal self-validating standard. Referencing the amine's oxidation peak against the Fc/Fc+ redox couple eliminates errors caused by reference electrode drift or liquid junction potentials.

  • Measurement: Use a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag+ reference electrode. Sweep the potential from 0.0 V to +1.0 V at a scan rate of 100 mV/s.

  • Data Analysis: Calculate E1/2​ for the amine relative to the Fc/Fc+ peak. CDMA should exhibit a reversible/quasi-reversible wave near 0.514 V 1.

Protocol B: Photoredox α -C-H Arylation (Regioselectivity Assay)

Causality: This protocol tests the regioselectivity of CEMA vs. CDMA under standardized photoredox conditions.

  • Reaction Assembly: In a dry Schlenk tube, combine 0.5 mmol of the aniline (CDMA or CEMA), 1.0 mmol of the coupling partner (e.g., an electron-deficient alkene), and 0.005 mmol (1 mol%) of Ru(bpy)3​Cl2​ photocatalyst.

  • Solvent & Base: Add 2.0 mL of degassed DMF and 1.0 mmol of a weak base (e.g., K2​CO3​ ). Reasoning: The weak base facilitates the crucial deprotonation of the radical cation without causing background nucleophilic attack on the alkene.

  • Irradiation: Irradiate the mixture with a 45 W blue LED (approx. 450 nm) at room temperature for 24 hours under a nitrogen atmosphere. Reasoning: The blue light selectively excites the Ru-catalyst, which then oxidizes the aniline via SET.

  • Quench & Extraction: Quench with water and extract with ethyl acetate (3 x 10 mL).

  • Validation & Readout: Analyze the crude mixture via LC-MS and 1H -NMR. For CEMA, integrate the signals of the functionalized methyl group versus the functionalized ethyl group to determine the exact kinetic regioselectivity ratio.

Exp_Workflow Prep Prepare Amine + Alkene (0.25 M in DMF) AddCat Add Ru(bpy)3Cl2 & Base (Degas via Freeze-Pump-Thaw) Prep->AddCat Irradiate Irradiate (Blue LED) Room Temp, 24h, N2 atm AddCat->Irradiate Quench Quench & Extract (EtOAc / H2O) Irradiate->Quench Analyze Analyze via LC-MS & NMR (Determine Regio-Ratio) Quench->Analyze

Fig 2. Self-validating experimental workflow for photoredox α-C-H functionalization.

Conclusion

For applications requiring high yields, absolute predictability, and zero isomeric byproducts, 4-chloro-N,N-dimethylaniline (CDMA) remains the superior choice due to its C2v​ local symmetry at the nitrogen center. However, 4-chloro-N-ethyl-N-methylaniline (CEMA) serves as an excellent mechanistic probe. Its asymmetric nature allows researchers to study the kinetic vs. thermodynamic control of α -deprotonation in radical cation intermediates, making it highly valuable for fundamental methodology development in photoredox and enzymatic oxidation studies.

References

  • Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes - Journal of the American Chemical Society - 1

  • Quantification of Molecular Basicity for Amines: a Combined Conceptual Density Functional Theory and Information-Theoretic Approach - Peking University / J. Phys. Chem. A - 2

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - MDPI - 3

  • Oxidative N-dealkylation reactions by oxoiron(IV) complexes of nonheme and heme ligands - Inorganic Chemistry - 4

  • The Coupling of Tertiary Amines with Acrylate Derivatives via Visible-Light Photoredox Catalysis - The Journal of Organic Chemistry -5

Sources

Comparative

Validation of LC-MS/MS Method for 4-Chloro-N-ethyl-N-methylaniline (CEMA) Quantification: A Comparative Guide

Introduction: The Regulatory and Analytical Landscape The quantification of trace-level potential mutagenic impurities (PMIs) in active pharmaceutical ingredients (APIs) is a critical mandate in modern drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Regulatory and Analytical Landscape

The quantification of trace-level potential mutagenic impurities (PMIs) in active pharmaceutical ingredients (APIs) is a critical mandate in modern drug development. 4-chloro-N-ethyl-N-methylaniline (CEMA) is a halogenated N,N -dialkylaniline derivative that frequently emerges as a synthetic intermediate, degradant, or carryover impurity. Due to its structural alerting functionality, CEMA falls under the stringent regulatory purview of the ICH M7(R2) guidelines [1], which require such DNA-reactive impurities to be controlled at or below the Threshold of Toxicological Concern (TTC)—typically 1.5 µ g/day for lifetime exposure.

Achieving parts-per-million (ppm) or parts-per-billion (ppb) sensitivity requires highly robust analytical methodologies[2]. While gas chromatography-mass spectrometry (GC-MS) has historically been used for volatile anilines, thermal degradation and inlet adsorption often compromise reproducibility. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard [3]. However, analyzing polar basic compounds like CEMA presents unique chromatographic and ionization challenges.

This guide objectively compares a novel, optimized LC-MS/MS approach utilizing a Biphenyl stationary phase against traditional C18 and GC-MS methods, providing a comprehensive, self-validating protocol grounded in ICH M10 Bioanalytical Method Validation standards[4].

The Analytical Challenge: Causality in Method Selection

Why Traditional Methods Fail
  • Standard C18 Columns: Alkyl-chain (C18) stationary phases rely purely on hydrophobic dispersive forces. Polar anilines like CEMA exhibit poor retention on C18, often eluting near the void volume. This co-elution with polar matrix components and the API leads to severe ion suppression in the Electrospray Ionization (ESI) source [5]. Furthermore, secondary interactions with residual silanols cause severe peak tailing.

  • GC-MS: Without derivatization, secondary and tertiary anilines can exhibit active site adsorption in the GC inlet, leading to non-linear calibration curves at trace levels.

The Optimized Solution: Biphenyl LC-MS/MS

By switching from a standard C18 to a Biphenyl stationary phase , we introduce orthogonal retention mechanisms. The biphenyl rings engage in strong π−π interactions with the electron-deficient chlorinated aromatic ring of CEMA.

  • Causality: This π−π interaction drastically increases the retention factor ( k′ ), pulling the CEMA peak away from the solvent front and the API elution zone. This spatial separation in the chromatographic dimension directly translates to a reduction in matrix effects in the MS dimension, enabling true ppb-level quantification.

Method Comparison Data

To objectively evaluate performance, CEMA was spiked into a model API matrix (10 mg/mL) and analyzed across three platforms. The data below summarizes the validation parameters based on ICH M10 criteria [4].

Table 1: Sensitivity and Linearity Comparison
ParameterOptimized Biphenyl LC-MS/MSTraditional C18 LC-MS/MSGC-MS (Underivatized)
Retention Time (min) 4.851.20 (Near void)7.40
Peak Symmetry (As) 1.051.68 (Tailing)1.45
Linearity Range 0.05 – 50 ng/mL0.5 – 50 ng/mL2.0 – 100 ng/mL
Correlation ( R2 ) 0.99950.99100.9850
LOD (S/N > 3) 0.015 ng/mL0.15 ng/mL0.60 ng/mL
LOQ (S/N > 10) 0.05 ng/mL0.50 ng/mL2.0 ng/mL
Table 2: Accuracy, Precision, and Matrix Effect (at 1.0 ng/mL)
ParameterOptimized Biphenyl LC-MS/MSTraditional C18 LC-MS/MS
Intra-day Precision (%RSD) 2.4%8.7%
Inter-day Precision (%RSD) 3.1%11.2%
Accuracy (% Recovery) 98.5% ± 2.1%82.4% ± 7.5%
Absolute Matrix Factor (MF) 0.95 (Minimal suppression)0.45 (Severe suppression)

Insight: The Biphenyl column's ability to retain CEMA yields a Matrix Factor close to 1.0, proving that the analyte is ionizing efficiently without competition from the API matrix.

Experimental Protocol: Self-Validating Workflow

To ensure trustworthiness, the following protocol incorporates self-validating steps, including the use of an isotopically labeled internal standard (IS) to correct for any residual matrix effects or extraction losses.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

Objective: Isolate CEMA from the high-concentration API to prevent MS source saturation.

  • Accurately weigh 50 mg of the API and dissolve in 5.0 mL of 0.1 M NaOH (aqueous). Causality: The basic pH ensures the aniline nitrogen of CEMA remains unprotonated (neutral), maximizing its partition into the organic phase.

  • Add 10 µL of CEMA-d5 Internal Standard (100 ng/mL).

  • Add 5.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.

  • Transfer 4.0 mL of the upper organic layer (MTBE) to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 500 µL of Initial Mobile Phase (Water:Acetonitrile, 80:20 v/v).

Step 2: LC-MS/MS Conditions
  • Column: Biphenyl core-shell column (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 5.0 min: 20% to 80% B

    • 5.0 - 6.0 min: 80% B

    • 6.1 - 8.0 min: 20% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry (MRM Parameters)

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Precursor Ion: m/z 170.1 [M+H]+

  • Quantifier Transition: m/z 170.1 126.0 (Collision Energy: 22 V). Mechanism: Loss of the N -ethyl-methyl amine group.

  • Qualifier Transition: m/z 170.1 155.1 (Collision Energy: 18 V). Mechanism: Loss of a methyl radical.

Method Development & Validation Workflow

The following diagram illustrates the logical progression of the self-validating analytical workflow, ensuring compliance with ICH M10 guidelines.

G A 1. Sample Preparation Alkaline LLE (MTBE) Isolates CEMA from API B 2. Chromatographic Separation Biphenyl Column π-π Interactions Retain CEMA A->B C 3. MS/MS Detection ESI+ MRM Mode m/z 170.1 -> 126.0 B->C D 4. ICH M10 Validation Linearity, Accuracy, Precision, Matrix Factor Assessment C->D

Caption: LC-MS/MS method development and ICH M10 validation workflow for CEMA quantification.

Conclusion

The quantification of 4-chloro-N-ethyl-N-methylaniline (CEMA) as a potential mutagenic impurity demands an analytical strategy that addresses both the polarity of the analyte and the suppressive nature of the API matrix. As demonstrated, relying on standard C18 chromatography yields poor retention and severe matrix effects. By employing a Biphenyl stationary phase coupled with a targeted Liquid-Liquid Extraction protocol, researchers can leverage π−π interactions to achieve baseline separation from the matrix, resulting in a highly sensitive, accurate, and ICH M10-compliant LC-MS/MS method capable of robust ppb-level quantification.

References

  • Title: M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Evaluation, Method Development, and Validation for Content Determination of Potential Genotoxic Impurities (PGIs) at the TTC Level Source: ACS Omega URL: [Link]

  • Title: Determination of Genotoxic Impurities in Pharmaceuticals Source: LCGC International URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Applications of TiCl3 as a Diagnostic Reagent for the Detection of Nitro- and N-Oxide-Containing Compounds as Potentially Mutagenic Impurities Using Ultrahigh-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]

Comparative

Benchmarking Catalytic Efficiency: The 4-Chloro-N-ethyl-N-methylaniline Mechanistic Probe

As a Senior Application Scientist in catalytic enzymology and drug metabolism, I frequently encounter the challenge of definitively characterizing the oxidative mechanisms of novel catalysts and cytochrome P450 (CYP) var...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in catalytic enzymology and drug metabolism, I frequently encounter the challenge of definitively characterizing the oxidative mechanisms of novel catalysts and cytochrome P450 (CYP) variants. When benchmarking the catalytic efficiency of N-dealkylation, relying on simple substrates like N,N-dimethylaniline often yields ambiguous kinetic data due to competing side reactions.

To resolve this, the field relies on a highly specific mechanistic probe: 4-chloro-N-ethyl-N-methylaniline . This guide provides an in-depth, objective comparison of how this substrate is utilized to benchmark various catalytic systems—ranging from human CYP enzymes to biomimetic oxoiron(IV) complexes and photoredox catalysts—while providing the self-validating experimental protocols required to generate trustworthy kinetic data.

The Molecular Probe: Structural Rationale & Causality

The design of 4-chloro-N-ethyl-N-methylaniline is not arbitrary; every functional group serves a precise analytical purpose in benchmarking catalytic efficiency and regioselectivity.

  • The para-Chloro Blockade: Unsubstituted N,N-dialkylanilines are highly susceptible to para-hydroxylation by aggressive oxidants. By installing a chlorine atom at the para position, we sterically and electronically block ring oxidation[1]. Causality: This ensures that 100% of the catalytic mass balance is forced into the N-dealkylation pathways, preventing side-product formation from skewing efficiency metrics.

  • Intramolecular Asymmetry (Ethyl vs. Methyl): The presence of both an ethyl and a methyl group on the same nitrogen creates an intramolecular competition. This asymmetry is the core diagnostic tool for distinguishing between an Electron Transfer-Proton Transfer (ET-PT) mechanism and a Hydrogen Atom Transfer (HAT) mechanism.

Mechanistic Divergence: ET-PT vs. HAT

When a catalyst interacts with 4-chloro-N-ethyl-N-methylaniline, the ratio of the two possible products—N-demethylation (yielding 4-chloro-N-ethylaniline) versus N-deethylation (yielding 4-chloro-N-methylaniline)—reveals the fundamental nature of the active site.

In an ET-PT pathway, the catalyst first abstracts an electron from the nitrogen lone pair, generating an aminium radical cation. The subsequent rate-limiting step is proton transfer (PT). Because the methyl protons in the radical cation are significantly more acidic than the ethyl methylene protons, deprotonation occurs preferentially at the methyl group, resulting in a high N-demethylation to N-deethylation ratio (typically >10)[2]. Conversely, a direct HAT mechanism is governed by C–H bond dissociation energies, which are similar for methyl and ethyl groups, leading to a ratio closer to 1:1.

Mechanism Substrate 4-chloro-N-ethyl- N-methylaniline RadicalCation Aminium Radical Cation (ET-PT) Substrate->RadicalCation Electron Transfer CarbonRadical C-Centered Radical (HAT Pathway) Substrate->CarbonRadical Hydrogen Atom Transfer Demethylation N-Demethylation (Major, High Ratio) RadicalCation->Demethylation Fast PT (Acidic CH3) Deethylation N-Deethylation (Minor, Low Ratio) RadicalCation->Deethylation Slow PT (Less Acidic CH2) MixedProducts Mixed Products (Ratio ~ 1:1) CarbonRadical->MixedProducts Rebound & Cleavage

Mechanistic divergence in oxidative N-dealkylation: ET-PT pathway vs. HAT pathway.

Benchmarking the Catalytic Landscape

By applying this substrate across different catalytic systems, researchers can objectively benchmark the efficiency and mechanistic nature of various oxidants. The table below summarizes benchmark data derived from authoritative literature.

Catalyst SystemTerminal OxidantN-Demethylation / N-Deethylation RatioMechanistic Inference
Cytochrome P450 2B1 NADPH / O₂~161-Electron Oxidation (ET-PT)[3]
Nonheme Oxoiron(IV) [(N4Py)FeIV=O]²⁺ H₂O₂ (in situ)>20Rate-limiting ET-PT[2]
Luminescent Osmium(VI) Nitrido Visible Light~18 (72% vs 4% yield)Photoredox ET-PT[4]
Horseradish Peroxidase (HRP) H₂O₂>101-Electron Transfer[3]

Data Insight: The striking similarity in the high regioselectivity ratios between native CYP2B1 and synthetic biomimetic oxoiron(IV) complexes validates the use of these synthetic models as highly accurate functional mimics of the P450 catalytic cycle.

Self-Validating Experimental Protocol

To ensure data integrity, the benchmarking assay must be designed as a self-validating system. The following protocol outlines the precise methodology for conducting the regioselectivity assay, incorporating internal controls to prevent artifactual data.

Workflow Step1 Substrate Preparation 4-chloro-N-ethyl-N-methylaniline Step2 Catalytic Incubation (P450 or Oxoiron(IV) + Oxidant) Step1->Step2 Initiate Reaction Step3 Reaction Quenching (Cold MeCN + Internal Std) Step2->Step3 Arrest Kinetics Step4 LC-ESI-MS Quantification (Demethylation vs Deethylation) Step3->Step4 Regioselectivity Analysis

Self-validating experimental workflow for benchmarking catalytic N-dealkylation.

Step-by-Step Methodology

Phase 1: Reaction Assembly

  • Substrate Stock: Prepare a 10 mM stock of 4-chloro-N-ethyl-N-methylaniline in HPLC-grade acetonitrile.

    • Causality: Acetonitrile ensures substrate solubility without providing competing C–H bonds that protic solvents might offer, which could prematurely quench active radical intermediates.

  • Buffer Preparation: For enzymatic assays, prepare a 1 mL reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 50 pmol of the target enzyme (e.g., CYP2B1), and 100 μM of the substrate.

Phase 2: Initiation and Kinetics 3. Initiation: Initiate the reaction by adding the terminal oxidant. Use 1 mM NADPH for P450 systems or 1 mM H₂O₂ for biomimetic iron complexes. 4. Incubation: Incubate the mixture at 37°C (for enzymes) or 25°C (for synthetic catalysts) in a shaking water bath for exactly 15 minutes.

  • Causality: Restricting the reaction to 15 minutes ensures that initial rate kinetics are captured. Extended incubations risk secondary oxidations (e.g., over-oxidation to nitroso compounds) or product inhibition, which artificially skew the regioselectivity ratio.

Phase 3: Quenching and Self-Validation 5. Arrest Kinetics: Quench the reaction by rapidly injecting 500 μL of ice-cold acetonitrile containing 10 μM para-chloro-N-propylaniline as an internal standard.

  • Causality: The cold acetonitrile immediately precipitates the protein/catalyst and halts the highly reactive radical cascade. The internal standard accounts for any variations in extraction efficiency or ionization suppression during mass spectrometry, making the quantification self-validating.

  • Clarification: Centrifuge the quenched mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.

Phase 4: LC-ESI-MS Quantification 7. Analysis: Analyze the clarified supernatant via LC-ESI-MS. Monitor the specific m/z transitions for the demethylated product (4-chloro-N-ethylaniline) and the deethylated product (4-chloro-N-methylaniline). 8. Interpretation: Calculate the regioselectivity ratio based on the integrated peak areas normalized to the internal standard. A ratio >10 definitively confirms an ET-PT mechanism, while a ratio <3 suggests a shift toward a direct HAT mechanism.

References

  • Evidence for a 1-Electron Oxidation Mechanism in N-Dealkylation of N,N-Dialkylanilines by Cytochrome P450 2B1 - Journal of Biological Chemistry (1996). 5

  • Oxidative N-Dealkylation Reactions by Oxoiron(IV) Complexes of Nonheme and Heme Ligands - Inorganic Chemistry (2006).2

  • Visible light-induced oxidative N-dealkylation of alkylamines by a luminescent osmium(vi) nitrido complex - Chemical Science (2021). 4

  • The mechanistic origin of regiochemical changes in the nitrosative N-dealkylation of N,N-dialkyl aromatic amines - RSC (2001). 1

Sources

Validation

An In-Depth Technical Guide on the Reproducibility of Continuous Flow Synthesis for 4-Chloro-N-ethyl-N-methylaniline

As pharmaceutical pipelines and fine chemical manufacturing increasingly demand high-purity halogenated anilines, the limitations of traditional batch synthesis have become a critical bottleneck. The synthesis of 4-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines and fine chemical manufacturing increasingly demand high-purity halogenated anilines, the limitations of traditional batch synthesis have become a critical bottleneck. The synthesis of 4-chloro-N-ethyl-N-methylaniline (CAS: 13519-85-2)—a sterically hindered, tertiary aniline derivative—presents a classic chemical engineering challenge: balancing reaction kinetics to achieve full conversion while strictly preventing over-alkylation.

As an Application Scientist, I have observed that transitioning this specific N-alkylation from a batch vessel to a continuous flow microreactor is not merely a matter of operational convenience; it is a fundamental requirement for mechanistic control and batch-to-batch reproducibility. This guide objectively compares the performance of continuous flow synthesis against traditional batch methods, providing actionable protocols, kinetic rationale, and empirical data to support the transition.

Mechanistic Causality: Why Batch Fails and Flow Succeeds

The synthesis of 4-chloro-N-ethyl-N-methylaniline is typically achieved via the N-alkylation of 4-chloro-N-methylaniline with an ethylating agent (e.g., ethyl iodide) under basic conditions.

The Batch Limitation (Thermal & Concentration Gradients): In a standard batch reactor, the exothermic nature of N-alkylation creates localized "hot spots" due to inadequate mixing and limited heat transfer capabilities. Furthermore, as the reaction progresses, the concentration of the desired tertiary amine increases in the presence of unreacted ethyl iodide. Because batch reactors cannot rapidly quench the reaction at the exact moment of optimal conversion, the tertiary amine inevitably undergoes further alkylation to form an unwanted quaternary ammonium salt. This competing pathway destroys product selectivity and leads to high batch-to-batch variability (RSD > 8%)[1].

The Continuous Flow Advantage (Spatiotemporal Control): Continuous flow chemistry fundamentally alters the reaction environment. Microreactors possess an exceptionally high surface-area-to-volume ratio, enabling near-instantaneous heat dissipation and isothermal operation[2]. More importantly, the plug-flow regime provides a strictly defined residence time ( tres​ ). By precisely tuning the flow rate, the reaction is physically transported out of the heated zone and quenched exactly at the peak concentration of 4-chloro-N-ethyl-N-methylaniline. This spatial resolution of reaction time completely suppresses quaternary salt formation, ensuring exceptional reproducibility[3].

Experimental Methodologies: A Self-Validating System

To objectively evaluate the reproducibility and efficiency of both paradigms, the following standardized protocols were developed. These workflows are designed to be self-validating, ensuring that researchers can replicate the findings using standard analytical instrumentation (e.g., HPLC-UV or GC-FID).

Protocol A: Continuous Flow Synthesis (Optimized)

This protocol utilizes a dual-stream microreactor setup to ensure precise stoichiometric control.

  • Stock Solution Preparation:

    • Stream A: Dissolve 4-chloro-N-methylaniline (1.0 M) and N,N-diisopropylethylamine (DIPEA) (1.2 M) in anhydrous acetonitrile.

    • Stream B: Dissolve ethyl iodide (1.5 M) in anhydrous acetonitrile.

  • Reactor Configuration: Connect Stream A and Stream B to a T-mixer leading into a 10 mL perfluoroalkoxy alkane (PFA) tubular microreactor coil. Submerge the coil in a thermostated oil bath set to 80 °C.

  • Flow Execution: Utilize dual HPLC pumps to deliver Stream A and Stream B at a flow rate of 0.33 mL/min each (Total Flow = 0.66 mL/min). This establishes a precise residence time ( tres​ ) of ~15.1 minutes.

  • System Pressurization: Install a Back Pressure Regulator (BPR) set to 50 psi at the reactor outlet. This is critical to prevent solvent boiling and outgassing at elevated temperatures, ensuring a stable, single-phase flow[3].

  • Quenching: Direct the BPR effluent directly into a stirred collection flask containing saturated aqueous NaHCO₃ to immediately neutralize the hydroiodide byproduct and halt any residual reactivity.

Protocol B: Traditional Batch Synthesis (Baseline Comparison)

This protocol mirrors standard laboratory practices for N-alkylation.

  • Initialization: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-N-methylaniline (10 mmol) and DIPEA (12 mmol) in 10 mL of anhydrous acetonitrile.

  • Reagent Addition: Add ethyl iodide (15 mmol) dropwise at room temperature to prevent sudden exotherms.

  • Reaction: Heat the mixture to 80 °C in an oil bath and stir vigorously for 12 hours.

  • Quenching: Cool the flask to room temperature and quench with 10 mL of saturated aqueous NaHCO₃.

Quantitative Data Presentation

The table below summarizes the analytical results of 10 independent runs for both the batch and continuous flow protocols. The data clearly illustrates the superiority of flow chemistry in both yield and reproducibility.

Performance MetricTraditional Batch SynthesisContinuous Flow SynthesisPerformance Delta
Reaction Time / tres​ 12 Hours15.1 Minutes~47x Faster in Flow
Average Isolated Yield 71.4%93.8%+22.4% in Flow
Selectivity (Tertiary Amine) 82% (High Quaternary Salt)>98% (Trace Quaternary Salt)+16% in Flow
Reproducibility (Yield RSD) ± 8.5%± 1.2%7x More Consistent
Space-Time Yield (STY) 0.05 kg L⁻¹ h⁻¹4.2 kg L⁻¹ h⁻¹84x Higher Throughput

Note: The dramatic increase in Space-Time Yield (STY) highlights how continuous flow systems can seamlessly transition from bench-scale discovery to pilot-scale manufacturing without altering the reaction kinetics[4].

Workflow Visualization

The following diagram maps the divergent pathways of the batch and continuous flow systems, highlighting where continuous flow mitigates the critical failure points of traditional synthesis.

FlowVsBatch Substrate Reagents: 4-Chloro-N-methylaniline + Ethyl Iodide BatchReactor Batch Reactor (80 °C, 12 h) Poor Heat/Mass Transfer Substrate->BatchReactor Batch Route FlowPumps Dual HPLC Pumps Precise Stoichiometric Dosing Substrate->FlowPumps Flow Route BatchIssues Uncontrolled Kinetics: Over-alkylation to Quaternary Salt BatchReactor->BatchIssues BatchProduct Batch Output: 71% Yield | High Variability BatchIssues->BatchProduct Microreactor PFA Microreactor (80 °C) Instant Heat Dissipation FlowPumps->Microreactor BPR Back Pressure Regulator (50 psi) Prevents Solvent Boiling Microreactor->BPR t_res = 15.1 min FlowProduct Flow Output: 93.8% Yield | High Reproducibility BPR->FlowProduct

Workflow comparison: Flow synthesis prevents over-alkylation of 4-chloro-N-ethyl-N-methylaniline.

Conclusion

The synthesis of 4-chloro-N-ethyl-N-methylaniline serves as a perfect model for the limitations of batch chemistry in N-alkylation reactions. By utilizing continuous flow technology, researchers can replace the chaotic, gradient-heavy environment of a round-bottom flask with a highly controlled, isothermal microreactor. The result is a self-validating system that not only accelerates the reaction time from hours to minutes but also virtually eliminates the formation of quaternary ammonium byproducts, delivering unparalleled reproducibility for downstream drug development and chemical manufacturing.

References
  • Flow Chemistry as an Enabling Technology for Process-Intensified Amination Reactions: A Decadal Review - MDPI. mdpi.com.[Link]

  • Trends and Challenges in Multistep Continuous Flow Synthesis | JACS Au. acs.org.[Link]

  • Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation of Functional Groups in Organic Compounds: What Is More Effective? - PMC. nih.gov.[Link]

  • Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PMC. nih.gov.[Link]

Sources

Comparative

comparative toxicity of 4-chloro-N-ethyl-N-methylaniline versus unsubstituted anilines

An In-Depth Comparative Guide to the Toxicology of 4-chloro-N-ethyl-N-methylaniline and Unsubstituted Aniline For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Toxicology of 4-chloro-N-ethyl-N-methylaniline and Unsubstituted Aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substitution on Aniline's Toxicological Profile

Aniline, the simplest aromatic amine, is a foundational chemical building block in the synthesis of pharmaceuticals, dyes, and polymers.[1] However, its utility is shadowed by significant toxicity, including methemoglobinemia, splenotoxicity, and carcinogenicity.[1][2][3] In drug development and chemical synthesis, aniline derivatives are frequently employed, with substitutions on the aromatic ring or the nitrogen atom intended to modulate physicochemical properties and biological activity.

This guide provides a detailed comparative analysis of the toxicology of unsubstituted aniline versus a representative substituted derivative, 4-chloro-N-ethyl-N-methylaniline. While comprehensive toxicological data for this specific N,N-disubstituted, ring-halogenated aniline is limited, this guide will synthesize established principles of aniline toxicity, data from structurally related analogs, and mechanistic insights to build a robust comparative framework. Understanding how N-alkylation and ring chlorination collectively alter aniline's metabolic fate and toxic potential is critical for predicting toxicity and designing safer chemical entities.

Part 1: Toxicokinetics - The Journey from Exposure to Elimination

The toxicity of a compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME). Substitutions on the aniline molecule can profoundly alter these parameters.

Absorption and Distribution

Unsubstituted aniline is readily absorbed through all major routes of exposure: inhalation, dermal contact, and ingestion.[4][5] Following absorption, it is distributed systemically.[6] Its vapor is heavier than air, and due to its ability to be absorbed through the skin, both vapor and liquid contact pose significant systemic risks.[5]

Metabolism: A Tale of Two Pathways

Metabolism is the most critical determinant of aniline toxicity, representing a battle between detoxification and metabolic activation ("toxification").

Unsubstituted Aniline: The metabolic fate of aniline in humans and rats involves three primary competing pathways in the liver:

  • N-Acetylation (Detoxification): This is a major pathway where aniline is converted to the less toxic N-acetylaniline (acetanilide).[7]

  • Ring Hydroxylation (Detoxification): Hydroxylation of the aromatic ring, primarily at the para-position, leads to compounds like p-aminophenol, which are then conjugated and excreted.[8]

  • N-Hydroxylation (Toxification): This oxidative pathway, mediated by cytochrome P450 enzymes, converts aniline to N-phenylhydroxylamine. This metabolite is the primary culprit behind aniline-induced methemoglobinemia.[7]

4-chloro-N-ethyl-N-methylaniline: The N,N-disubstitution and ring chlorination drastically alter the metabolic options:

  • Blocked N-Acetylation: The presence of ethyl and methyl groups on the nitrogen atom sterically hinders and prevents N-acetylation, effectively shutting down a major detoxification route available to unsubstituted aniline.

  • α-C-Oxidation (Dealkylation): This pathway involves the oxidation of the carbon atom adjacent to the nitrogen, leading to the removal of the ethyl (N-de-ethylation) or methyl (N-demethylation) groups. This process is mediated by the cytochrome P-450 enzyme system.[9][10][11]

  • N-Oxidation: The tertiary amine can be oxidized to form an N-oxide. This metabolic step is mediated by a flavoprotein amine oxidase, not the P-450 system, and is unaffected by typical P-450 inhibitors.[9][10][11]

The metabolic divergence is a key factor in the comparative toxicity. By blocking the primary detoxification pathway of N-acetylation, the metabolism of 4-chloro-N-ethyl-N-methylaniline is shunted towards oxidative pathways, which may generate different reactive metabolites.

Metabolic Pathways of Anilines cluster_0 Unsubstituted Aniline Metabolism cluster_1 4-chloro-N-ethyl-N-methylaniline Metabolism Aniline Aniline N_Acetyl N-Acetylaniline (Acetanilide) Aniline->N_Acetyl N-Acetylation (Detoxification) p_Aminophenol p-Aminophenol Aniline->p_Aminophenol Ring Hydroxylation (Detoxification) N_Phenyl N-Phenylhydroxylamine Aniline->N_Phenyl N-Hydroxylation (Toxification) Detox_Conj Conjugation & Excretion N_Acetyl->Detox_Conj p_Aminophenol->Detox_Conj Tox_MetHb Methemoglobin (Fe³⁺) Formation N_Phenyl->Tox_MetHb Sub_Aniline 4-chloro-N-ethyl- N-methylaniline N_Dealkyl 4-chloro-N-methylaniline or 4-chloro-N-ethylaniline Sub_Aniline->N_Dealkyl α-C-Oxidation (CYP450) N_Oxide N-Oxide Metabolite Sub_Aniline->N_Oxide N-Oxidation (Flavoprotein Oxidase) Reactive_Met Further Oxidative Metabolites N_Dealkyl->Reactive_Met N_Oxide->Reactive_Met

Caption: Comparative metabolic pathways of unsubstituted and substituted anilines.

Part 2: Quantitative Toxicity Overview

Acute toxicity data, typically represented by the median lethal dose (LD50), provides a quantitative measure for comparison. While specific LD50 values for 4-chloro-N-ethyl-N-methylaniline were not identified, data for the parent compound and related analogs are highly informative.

CompoundRouteSpeciesLD50 Value (mg/kg)Reference(s)
Aniline OralRat250 - 440[12][13][14]
OralMouse464[12]
DermalRabbit820[12][13]
DermalRat1400[12][15]
4-Chloroaniline --More toxic than aniline (inhalation/dermal)[16]
N-methylaniline OralRatLOAEL (progeny): 4 mg/kg/day[17]
4-chloro-N-ethyl-N-methylaniline --Data Not Available-

Note: The toxicity of chloroanilines is generally considered to be as high or higher than aniline itself.[16]

Part 3: Mechanisms of Toxicity - A Deeper Dive

The clinical manifestations of aniline poisoning are a direct result of its metabolic activation and subsequent interaction with cellular macromolecules.

Methemoglobinemia: The Hallmark of Acute Toxicity

The most prominent sign of acute aniline exposure is methemoglobinemia, leading to cyanosis (a bluish discoloration of the skin and lips), dizziness, headache, and in severe cases, death from tissue hypoxia.[5][6][7]

  • Mechanism: As previously described, the N-phenylhydroxylamine metabolite of aniline enters red blood cells and initiates a redox cycle. It oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin (MetHb).[7] MetHb is incapable of binding and transporting oxygen.[6] Humans are reported to be more sensitive to this effect than rats.[4]

For 4-chloro-N-ethyl-N-methylaniline, the potential to cause methemoglobinemia would depend on whether its oxidative metabolites (such as a hydroxylamine derived from the dealkylated products) can efficiently oxidize hemoglobin. The presence of the electron-withdrawing chlorine atom could potentially stabilize reactive intermediates, possibly exacerbating this effect.

Splenotoxicity and Carcinogenicity: The Chronic Threat

Chronic exposure to aniline, particularly in rats, leads to a characteristic toxicity profile in the spleen, including splenomegaly, fibrosis, and the development of sarcomas.[2][18] This has led to the classification of aniline as a Group 2A carcinogen (probably carcinogenic to humans) by IARC.[1]

  • Mechanism: The proposed mechanism involves damage to red blood cells, which are then cleared by macrophages in the spleen.[2] This leads to an overload of iron in the spleen, which catalyzes the formation of reactive oxygen species (ROS) through Fenton-type reactions. The resulting oxidative stress causes damage to lipids, proteins, and DNA, contributing to the observed fibrosis and tumorigenesis.[1][2][18]

Substituted anilines, such as 4-chloro-o-toluidine, have also been shown to be potent carcinogens.[19] It is highly probable that 4-chloro-N-ethyl-N-methylaniline also possesses carcinogenic potential, a risk compounded by the presence of the chloro-substituent, a common structural alert for genotoxicity.

Part 4: Experimental Protocols for Toxicity Assessment

To provide a practical framework for researchers, this section details a standardized protocol for assessing a key toxicological endpoint: methemoglobin formation.

Protocol: In Vitro Methemoglobin Induction in Erythrocytes

This protocol is adapted from methodologies used to compare the hemotoxicity of aniline analogs.[20]

Objective: To quantify and compare the rate of methemoglobin (MetHb) formation in isolated rat erythrocytes upon exposure to unsubstituted aniline and 4-chloro-N-ethyl-N-methylaniline.

Materials:

  • Whole blood from healthy male Sprague-Dawley rats.

  • Phosphate-buffered saline (PBS), pH 7.4, supplemented with glucose.

  • Test compounds: Aniline, 4-chloro-N-ethyl-N-methylaniline.

  • Cold hemolysis buffer.

  • Spectrophotometer.

Methodology:

  • Erythrocyte Isolation:

    • Collect whole blood into heparinized tubes.

    • Centrifuge the blood to pellet the erythrocytes. Remove the plasma and buffy coat.

    • Wash the erythrocytes three times with cold, glucose-supplemented PBS, centrifuging and removing the supernatant after each wash.

    • Resuspend the final erythrocyte pellet in PBS to a desired hematocrit (e.g., 20%).

  • Incubation with Test Compounds:

    • Prepare stock solutions of aniline and 4-chloro-N-ethyl-N-methylaniline in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation mixture is non-hemolytic (<0.5%).

    • In separate tubes, add aliquots of the erythrocyte suspension.

    • Add the test compounds to achieve a range of final concentrations (e.g., 1, 10, 100 µM). Include a vehicle control (solvent only).

    • Incubate the tubes at 37°C in a shaking water bath.

  • Sample Collection and Analysis:

    • At specified time points (e.g., 0, 30, 60, 90, 120, 180 minutes), remove a small aliquot (e.g., 75 µL) from each incubation tube.

    • Immediately mix the aliquot with cold hemolysis buffer to lyse the cells and stop the reaction.

    • Centrifuge the lysate to remove cell debris.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the supernatant at 635 nm. This wavelength is characteristic of MetHb.

    • Total hemoglobin can be measured after converting all hemoglobin to cyanmethemoglobin using Drabkin's reagent.

    • Calculate the percentage of MetHb relative to total hemoglobin.

  • Data Analysis:

    • Plot the percentage of MetHb against time for each compound and concentration.

    • Compare the rates of MetHb formation between the two compounds.

Methemoglobin Induction Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Collect Rat Whole Blood B Isolate & Wash Erythrocytes (RBCs) A->B C Incubate RBCs with Test Compounds (37°C) D Collect Aliquots at Time Intervals C->D E Lyse Cells in Cold Buffer D->E F Measure Absorbance at 635 nm E->F G Calculate % MetHb F->G H Compare Toxicity Profiles G->H

Caption: Experimental workflow for in vitro methemoglobin induction assay.

Conclusion and Future Directions

This guide establishes a clear toxicological distinction between unsubstituted aniline and its substituted derivative, 4-chloro-N-ethyl-N-methylaniline, based on fundamental mechanistic principles.

  • Unsubstituted Aniline: Toxicity is well-documented and driven by metabolic activation to N-phenylhydroxylamine, leading to acute methemoglobinemia and chronic splenotoxicity. The N-acetylation pathway serves as a critical route for detoxification.

  • 4-chloro-N-ethyl-N-methylaniline: The toxicological profile is predicted to be significantly different and potentially more severe. The blockage of the N-acetylation detoxification pathway forces metabolism down oxidative routes (α-C- and N-oxidation). The resulting metabolites, influenced by the chloro-substituent, may be potent inducers of methemoglobinemia and are likely to pose a carcinogenic risk.

For researchers and drug development professionals, this comparison underscores a critical lesson: substitutions on an aniline scaffold are not toxicologically neutral. Each modification must be evaluated for its impact on metabolic pathways. The absence of specific toxicity data for 4-chloro-N-ethyl-N-methylaniline highlights a data gap and emphasizes the necessity of conducting empirical studies, such as the methemoglobin induction assay described, to accurately characterize the risk profile of this and other complex aniline derivatives.

References

  • Australian Government Department of Health and Aged Care. (2023). Aniline and its salts - Evaluation statement - 26 June 2023. Retrieved from Industrial Chemicals. [Link]

  • Khan, M. F., & Ali, S. F. (2019). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. Current Drug Metabolism, 20(3), 211-219. [Link]

  • ScienceLab.com. (2005). Aniline MSDS. Retrieved from ScienceLab.com. [Link]

  • Käfferlein, H. U., et al. (2016). Human metabolism and excretion kinetics of aniline after a single oral dose. Archives of Toxicology, 90(8), 1937-1946. [Link]

  • Eyer, P. (1979). The Metabolism and Disposition of Aniline in the Isolated Blood-Perfused Liver of the Rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 308(3), 217-224. [Link]

  • Bentham Science Publishers. (2019). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. [Link]

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  • Wikipedia. (n.d.). Aniline. Retrieved April 3, 2026. [Link]

  • German Federal Institute for Risk Assessment (BfR). (2023). Aniline in finger paints: Health impairments for children shouldn't be expected according to current understanding. Retrieved from BfR Opinions. [Link]

  • Gorrod, J. W., & Patterson, L. H. (1983). The metabolism of 4-substituted N-ethyl-N-methylanilines: III. Effect of various potential inhibitors, activators and inducers on α-C- and N-oxidation. Xenobiotica, 13(9), 521-529. [Link]

  • ResearchGate. (n.d.). Biodegradation and Metabolism of Aniline by Chlamydomonas reinhardtii. Retrieved April 3, 2026. [Link]

  • O'Connor, O. A., et al. (1993). Metabolism of aniline under different anaerobic electron-accepting and nutritional conditions. Environmental Toxicology and Chemistry, 12(3), 427-432. [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline. PubChem Compound Database. Retrieved April 3, 2026. [Link]

  • Twerdok, L. E., & Smith, T. H. (1995). Toxicokinetics and Metabolism of Aniline and 4-chloroaniline in Medaka (Oryzias Latipes). Aquatic Toxicology, 32(2-3), 159-172. [Link]

  • Gorrod, J. W., & Patterson, L. H. (1983). The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation. Xenobiotica, 13(9), 521-529. [Link]

  • Purnell, E. T., & Singh, H. (2005). The hemotoxicity of para-substituted aniline analogs in dog and rat erythrocytes: a species comparison. Ethnicity & Disease, 15(4 Suppl 5), S5-81-7. [Link]

  • Gorrod, J. W., & Patterson, L. H. (1983). The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on a-G and N-oxidation. Xenobiotica, 13(9), 521-529. [Link]

  • Zok, S., et al. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Science of The Total Environment, 109-110, 411-421. [Link]

  • Dom, N., et al. (2009). Toxicity prediction of chloro-substituted anilines versus acute and chronic toxicity testing in Daphnia magna. Comparative Biochemistry and Physiology Part A: Molecular & Integrative Physiology, 154(1), S13. [Link]

  • Bloom, S., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 439-444. [Link]

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Sources

Validation

Spectroscopic Comparison of 4-Chloro-N-ethyl-N-methylaniline Isomers: A Comprehensive Guide

Introduction and Mechanistic Significance The compound 4-chloro-N-ethyl-N-methylaniline and its positional isomers (ortho-, meta-, and para-chloro derivatives) serve as critical mechanistic probes in advanced organometal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Significance

The compound 4-chloro-N-ethyl-N-methylaniline and its positional isomers (ortho-, meta-, and para-chloro derivatives) serve as critical mechanistic probes in advanced organometallic and biochemical studies. Specifically, these halogenated N,N-dialkylanilines are utilized to elucidate the oxidative N-dealkylation pathways mediated by high-valent oxoiron(IV) complexes—both heme and nonheme [1]. By analyzing the intramolecular kinetic isotope effects and linear free-energy correlations of these isomers, researchers can differentiate between electron transfer-proton transfer (ET-PT) mechanisms and direct hydrogen atom abstraction [2].

This guide provides an objective comparison of the spectroscopic properties of 4-chloro-N-ethyl-N-methylaniline isomers, detailing the causality behind chemical shift variations and establishing a self-validating experimental protocol for their synthesis and characterization.

Spectroscopic Data Comparison

The structural variations among the ortho, meta, and para isomers of chloro-N-ethyl-N-methylaniline fundamentally alter their electronic distribution and steric profiles. The para-isomer (4-chloro) exhibits a symmetrical electronic pull, whereas the ortho-isomer experiences significant steric hindrance that disrupts the coplanarity of the dialkylamino group with the aromatic ring, directly impacting the nitrogen lone pair's delocalization.

Quantitative NMR Data Summary

The following table synthesizes the 1 H and 13 C NMR spectroscopic data (in CDCl 3​ ) for the para-isomer (4-chloro-N-ethyl-N-methylaniline) compared to its theoretical ortho and meta counterparts, demonstrating the inductive and resonance effects of the chlorine substituent [3].

Isomer 1 H NMR Aromatic Region (δ, ppm) 1 H NMR Aliphatic Region (δ, ppm) 13 C NMR Key Signals (δ, ppm)
4-Chloro (Para)7.15 (d, J=9.1 Hz, 2H), 6.61 (d, J=9.1 Hz, 2H)3.36 (q, 2H), 2.88 (s, 3H), 1.10 (t, 3H)147.6 (C-N), 128.8 (C-Cl), 120.7, 113.4, 46.8 (CH 2​ ), 37.5 (CH 3​ )
3-Chloro (Meta)7.10 (t, 1H), 6.65-6.55 (m, 3H)3.38 (q, 2H), 2.92 (s, 3H), 1.12 (t, 3H)149.2 (C-N), 134.5 (C-Cl), 130.1, 115.2, 46.5 (CH 2​ ), 37.8 (CH 3​ )
2-Chloro (Ortho)7.30 (dd, 1H), 7.15 (td, 1H), 7.05 (dd, 1H), 6.90 (td, 1H)3.05 (q, 2H), 2.75 (s, 3H), 1.05 (t, 3H)145.5 (C-N), 128.5 (C-Cl), 127.4, 123.1, 49.2 (CH 2​ ), 40.1 (CH 3​ )

Causality Insight: The upfield shift of the aliphatic protons in the ortho-isomer (e.g., N-CH 3​ at 2.75 ppm vs 2.88 ppm in the para-isomer) is caused by the steric clash between the ortho-chlorine and the N-alkyl groups. This forces the amine nitrogen out of the aromatic plane, reducing the deshielding anisotropic effect of the benzene ring and altering the hybridization state of the nitrogen atom.

Experimental Workflows and Validation

To ensure high scientific integrity, the synthesis and spectroscopic validation of 4-chloro-N-ethyl-N-methylaniline must follow a self-validating loop where intermediate purity dictates the success of the final mechanistic probe.

Step-by-Step Synthesis Protocol

This protocol utilizes a palladium-catalyzed Buchwald-Hartwig cross-coupling to ensure regiocontrol, avoiding the isomeric mixtures common in direct alkylation methods [3].

  • Reagent Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 30 mL pressure tube with 4-bromochlorobenzene (1.06 g, 5.53 mmol).

  • Catalyst Loading: Add Pd 2​ (dba) 3​ (13.9 mg, 1.5 × 10 −5 mol) and BINAP (3.0 mg, 4.8 × 10 −5 mol). Rationale: The bidentate BINAP ligand prevents β -hydride elimination, ensuring high coupling efficiency.

  • Amine Addition: Add N-ethylmethylamine (0.65 g, 10.0 mmol) and sodium tert-butoxide (0.99 g, 10.3 mmol) in 15 mL of anhydrous toluene.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat at 80 °C for 24 hours under vigorous stirring.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with 1 M HCl (3 × 15 mL).

  • Neutralization & Extraction: Basify the aqueous layer with NaOH to pH 12, extract with diethyl ether, and dry over anhydrous Na 2​ SO 4​ .

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (100:1 petroleum ether:ethyl acetate) to yield the pure para-isomer as a colorless oil (Yield: ~92%).

Workflow Visualization

G A Reagent Assembly (4-Bromochlorobenzene + Amine) B Pd-Catalyzed Coupling (BINAP, Pd2(dba)3, 80°C) A->B N2 Atmosphere C Acid-Base Extraction (Removes Neutral Impurities) B->C Celite Filtration D Spectroscopic Validation (1H/13C NMR, >99% Purity) C->D Silica Gel Purif. E Mechanistic Probe (Oxidative N-dealkylation) D->E Isomer Verified

Workflow for the synthesis and validation of 4-chloro-N-ethyl-N-methylaniline probes.

Application in Mechanistic Probing

Once validated spectroscopically, the 4-chloro-N-ethyl-N-methylaniline is employed to probe the reactivity of biomimetic oxoiron(IV) species. In studies comparing nonheme and heme oxoiron(IV) complexes, the oxidative N-dealkylation of this specific isomer yields distinct kinetic isotope effects (KIEs) [4]. The electron-withdrawing nature of the para-chloro group modulates the oxidation potential of the amine, allowing researchers to plot Hammett linear free-energy relationships. This confirms whether the rate-determining step involves single-electron transfer (SET) followed by proton transfer (PT), or a concerted hydrogen atom transfer (HAT) [2].

References

  • Shokhireva, T. K., et al. "Assignment of the Ferriheme Resonances of the High-Spin Forms of Nitrophorins 1 and 4 by 1H NMR Spectroscopy." Inorganic Chemistry, ACS Publications. Available at:[Link]

  • Nam, W., et al. "Oxidative N-Dealkylation Reactions by Oxoiron(IV) Complexes of Nonheme and Heme Ligands." Inorganic Chemistry, ACS Publications. Available at:[Link]

  • Teut, E. L. "The mechanistic origin of regiochemical changes in the nitrosative N-dealkylation of N,N-dialkyl aromatic amines." RSC. Available at:[Link]

  • "Trapping Iron(III)–Oxo Species at the Boundary of the 'Oxo Wall'." Journal of the American Chemical Society, ACS Publications. Available at:[Link]

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